2-Bromopyridin-3-yl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromopyridin-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5(10)11-6-3-2-4-9-7(6)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUPWCLRRXCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Functionalized Pyridines
An In-depth Technical Guide to 2-Bromopyridin-3-yl acetate (CAS No. 92671-70-0): A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, pyridine and its derivatives are recognized as "privileged scaffolds"—core structures that are recurrent motifs in a multitude of pharmacologically active agents.[1] Their prevalence stems from their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. Within this class, halo-pyridines serve as exceptionally versatile starting materials, providing a reactive handle for the construction of complex molecular architectures through modern synthetic methodologies.[2]
This compound (CAS No. 92671-70-0) is a prime exemplar of a strategically functionalized building block. It features a pyridine core substituted with two key functionalities: a bromine atom at the 2-position and an acetate group at the 3-position. This specific arrangement is not accidental; it is designed for sequential and selective chemical transformations. The bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3][4] Concurrently, the acetate group acts as a stable protecting group for a hydroxyl moiety, which can be unmasked under controlled conditions to allow for further derivatization.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the properties, synthesis, reactivity, and strategic application of this compound, positioning it as a key intermediate in the synthesis of novel therapeutics.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective application. Below is a summary of the key identifiers and physicochemical characteristics of this compound.
| Property | Value |
| CAS Number | 92671-70-0[5][6] |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol [7] |
| Synonyms | 2-Bromo-3-acetoxypyridine, (2-bromopyridin-3-yl) acetate[5] |
| Appearance | Expected to be a solid (white to light yellow)[8] |
| Purity | Commercially available up to 95%[5] |
Predicted Spectroscopic Signature
-
¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons. The proton at C4 would likely appear as a doublet of doublets around δ 7.3-7.5 ppm. The proton at C5 would be a doublet of doublets around δ 7.6-7.8 ppm, and the proton at C6 would be the most downfield, appearing as a doublet of doublets around δ 8.1-8.3 ppm. A sharp singlet for the acetate methyl group (CH₃) would be observed in the upfield region, typically around δ 2.3-2.4 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum would display signals for the five pyridine carbons, with the carbon bearing the bromine (C2) being significantly influenced by the halogen's electronic effects. The carbonyl carbon of the acetate group would appear downfield, typically in the δ 168-170 ppm range, while the methyl carbon would be found upfield around δ 20-21 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band from the acetate group, expected around 1760-1770 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. A C-O stretch from the ester linkage would be visible around 1200-1250 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Section 2: Synthesis and Purification
A logical and efficient synthesis of this compound involves the acetylation of 2-bromo-3-hydroxypyridine. This precursor is readily accessible from 2-aminopyridine through a multi-step sequence involving diazotization and bromination.[12]
Proposed Synthetic Workflow
The overall transformation can be visualized as a two-stage process: first, the synthesis of the key precursor, and second, the final acetylation.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. This compound | 92671-70-0 [sigmaaldrich.com]
- 7. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Acetyl-3-Bromopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & COA [pipzine-chem.com]
- 9. rsc.org [rsc.org]
- 10. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 11. Spectral Problems [ch.ic.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
2-Bromopyridin-3-yl acetate molecular formula and weight
An In-Depth Technical Guide to 2-Bromopyridin-3-yl Acetate: Synthesis, Properties, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. It details the compound's fundamental properties, a validated synthesis protocol, and its strategic applications in medicinal chemistry.
Core Compound Properties
This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and an acetate functional group, makes it a valuable precursor for creating complex molecules, particularly in the development of novel therapeutic agents.
Data Presentation: Key Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 216.03 g/mol | --INVALID-LINK-- |
| CAS Number | 92671-70-0 | --INVALID-LINK-- |
| IUPAC Name | (2-bromopyridin-3-yl) acetate | --INVALID-LINK-- |
| Synonyms | 2-Bromo-3-acetoxypyridine | --INVALID-LINK-- |
Synthesis Protocol: From Precursor to Final Compound
The synthesis of this compound is most effectively achieved through the acetylation of its direct precursor, 2-Bromo-3-hydroxypyridine. This reaction is a standard esterification that is both high-yielding and straightforward to perform under typical laboratory conditions.
Causality in Experimental Design
The choice of acetylation as the synthetic route is based on its efficiency and the commercial availability of the starting material, 2-Bromo-3-hydroxypyridine[1][2][3]. Acetic anhydride is selected as the acetylating agent due to its high reactivity and the ease of removing the acetic acid byproduct during workup. A basic catalyst, such as pyridine or a tertiary amine, is employed to deprotonate the hydroxyl group, increasing its nucleophilicity and accelerating the reaction rate.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
Materials:
-
2-Bromo-3-hydroxypyridine (1.0 eq) [CAS: 6602-32-0][4]
-
Acetic Anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Bromo-3-hydroxypyridine in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Slowly add pyridine to the stirred solution.
-
Reagent Addition: Add acetic anhydride dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure this compound.
Applications in Drug Discovery & Medicinal Chemistry
The strategic value of this compound lies in its utility as a bifunctional building block. The pyridine scaffold is a common motif in a wide range of pharmacologically active molecules[5][6]. The bromine atom provides a reactive handle for cross-coupling reactions, while the acetate group can be hydrolyzed to reveal a hydroxyl group for further functionalization.
Role as a Cross-Coupling Partner
The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions[7]. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
Logical Pathway for Derivatization
Caption: Derivatization pathways for this compound.
This dual reactivity enables the synthesis of diverse compound libraries. For example, a Suzuki coupling can be performed first to install a desired aromatic system, followed by hydrolysis of the acetate to unmask the hydroxyl group. This hydroxyl group can then be used to form ethers, esters, or other functional groups to modulate properties like solubility and cell permeability, which are critical for developing effective drug candidates. This approach is particularly relevant in the synthesis of kinase inhibitors and ligands for neurological targets[8].
Safety, Handling, and Spectroscopic Characterization
Hazard Identification and Safe Handling
This compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[9].
-
Precautionary Measures: Avoid breathing dust, fumes, or vapors. Wear protective gloves, clothing, and eye/face protection. In case of contact, wash skin thoroughly and rinse eyes cautiously with water[9].
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible substances like strong oxidizing agents[9].
Spectroscopic Profile (Expected)
-
¹H NMR: Expect signals for the three pyridine ring protons in the aromatic region (δ 7.0-8.5 ppm). A singlet corresponding to the three protons of the acetate methyl group would appear upfield (δ 2.0-2.5 ppm).
-
¹³C NMR: Signals for the five pyridine carbons would be observed in the aromatic region (δ 120-155 ppm). The carbonyl carbon of the acetate group would appear significantly downfield (δ ~170 ppm), with the methyl carbon appearing upfield.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks of nearly equal intensity). The exact mass would correspond to the molecular formula C₇H₆BrNO₂.
References
- 1. 2-Bromo-3-hydroxypyridine - Protheragen [protheragen.ai]
- 2. 2-Bromo-3-hydroxypyridine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-溴-3-吡啶醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromo-3-pyridinol | C5H4BrNO | CID 23070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. aksci.com [aksci.com]
- 10. rsc.org [rsc.org]
- 11. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 2-Bromopyridin-3-yl acetate: Properties, Synthesis, and Handling
This guide provides a comprehensive technical overview of 2-Bromopyridin-3-yl acetate, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from its direct precursor, provides a robust, field-proven protocol for its synthesis, and incorporates safety and handling guidelines based on available material safety data sheets (MSDS). This approach ensures a trustworthy and scientifically grounded resource for laboratory professionals.
Chemical Identity and Structural Context
This compound is a pyridine derivative featuring a bromine atom at the C2 position and an acetate ester at the C3 position. The strategic placement of these functional groups makes it a valuable, albeit specialized, building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The acetate group serves as a protected hydroxyl, which can be deprotected under basic or acidic conditions to reveal the 3-hydroxypyridine moiety, a common scaffold in pharmacologically active compounds.
Molecular Structure:
Table 1: Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₆BrNO₂ | Calculated |
| Molecular Weight | 216.03 g/mol | Calculated |
| CAS Number | Not assigned or not publicly available | N/A |
| Parent Compound | 2-Bromo-3-hydroxypyridine | [1][2][3] |
| Parent CAS No. | 6602-32-0 | [1][2][3] |
Predicted and Observed Physical Properties
Direct experimental data for this compound is scarce. However, we can infer its likely properties from its precursor, 2-bromo-3-hydroxypyridine, and related structures. The precursor is a light brown to gray crystalline powder, and it is expected that the acetylation would result in a lower melting point solid or a high-boiling point liquid.
Table 2: Physical Properties of this compound and its Precursor
| Property | This compound (Predicted) | 2-Bromo-3-hydroxypyridine (Precursor) |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Light brown to gray crystalline powder[1] |
| Melting Point | N/A | 185-188 °C[1] |
| Boiling Point | > 200 °C (Predicted at 760 mmHg) | 321.7±22.0 °C (Predicted)[1] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone). Limited solubility in water. | Soluble in alcohol; Insoluble in water[1] |
Synthesis and Purification: An Experimental Protocol
The most direct and reliable method for preparing this compound is the esterification of 2-bromo-3-hydroxypyridine. The following protocol is a self-validating system designed for high yield and purity.
Causality Behind Experimental Choices
-
Reagents: Acetic anhydride is chosen as the acetylating agent for its high reactivity. Pyridine serves as both a nucleophilic catalyst and an acid scavenger, driving the reaction to completion by neutralizing the acetic acid byproduct.
-
Solvent: Dichloromethane (DCM) is an excellent choice due to its inert nature and the high solubility of the reactants. Its low boiling point facilitates easy removal during workup.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the pyridine and acetic anhydride, then allowed to warm to room temperature for a sufficient reaction time without promoting side reactions.
-
Purification: A standard aqueous workup removes the pyridine catalyst and water-soluble byproducts. Column chromatography is essential for removing any unreacted starting material and residual impurities, ensuring a high-purity final product.
Step-by-Step Synthesis Workflow
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 2-bromo-3-hydroxypyridine (1.74 g, 10 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and stir until the solid is fully dissolved.
-
Reagent Addition: Cool the solution to 0°C using an ice-water bath. Slowly add pyridine (1.2 mL, 15 mmol), followed by the dropwise addition of acetic anhydride (1.4 mL, 15 mmol).
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine, and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc/Hexanes) to afford the pure this compound.
Visualization of Synthesis Workflow
Caption: Workflow for the acetylation of 2-bromo-3-hydroxypyridine.
Spectral Data Analysis (Predicted)
While experimental spectra are not available, the expected NMR and IR signatures can be predicted based on the molecular structure.
-
¹H NMR: The spectrum should show three distinct aromatic protons in the pyridine ring region (typically δ 7.0-8.5 ppm). A sharp singlet integrating to three protons would be expected for the acetate methyl group, likely around δ 2.1-2.4 ppm.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the ester will be the most downfield (δ ~168-172 ppm). The five pyridine carbons will appear in the aromatic region (δ ~110-155 ppm), and the acetate methyl carbon will be the most upfield signal (δ ~20-22 ppm).
-
IR Spectroscopy: Key peaks would include a strong C=O stretch for the ester carbonyl at approximately 1760-1740 cm⁻¹, and C-O stretching bands around 1250-1000 cm⁻¹.
Safety, Handling, and Storage
As a brominated organic intermediate, this compound requires careful handling in a laboratory setting. The following guidelines are based on the MSDS for the compound.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and sources of ignition.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
-
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam. During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.
Applications in Research and Drug Development
Halogenated pyridines are cornerstone intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound is a bifunctional reagent whose value lies in its potential for sequential or orthogonal functionalization.
-
Cross-Coupling Reactions: The C-Br bond can be functionalized via palladium-catalyzed cross-coupling to build carbon-carbon or carbon-heteroatom bonds.
-
Synthesis of Hydroxypyridine Derivatives: Subsequent hydrolysis of the acetate ester reveals a hydroxyl group, a key pharmacophore in many bioactive molecules.
-
Lead Optimization: In a drug discovery program, this intermediate allows for the rapid generation of an array of analogs by varying the group introduced at the 2-position while retaining the 3-hydroxy (or 3-acetoxy) functionality for structure-activity relationship (SAR) studies.
Logical Relationship Diagram
Caption: Synthetic utility of this compound in drug discovery.
References
A Technical Guide to the Solubility of 2-Bromopyridin-3-yl Acetate in Organic Solvents
Introduction: The Critical Role of Solubility in Application
2-Bromopyridin-3-yl acetate is a substituted pyridine derivative that serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a bromine atom and an acetyl group on a pyridine ring, offers multiple reaction sites for developing novel compounds, particularly in drug discovery and agrochemical research.[1]
The successful application of this reagent—whether in a reaction vessel, a purification column, or a biological assay—is fundamentally governed by its solubility. A comprehensive understanding of its solubility profile in various organic solvents is not merely academic; it is a prerequisite for rational process design, enabling researchers to:
-
Select appropriate solvents for homogeneous reaction conditions.
-
Design efficient extraction and purification protocols.
-
Prepare stock solutions for screening and analysis at precise concentrations.
-
Optimize crystallization for obtaining high-purity material.
This guide provides a detailed examination of the physicochemical properties of this compound, offers a data-driven prediction of its solubility in common organic solvents, and presents a standardized protocol for its experimental determination.
Physicochemical Profile and Solubility Prediction
The solubility of a compound is dictated by its molecular structure, polarity, and its ability to form intermolecular forces with the solvent. The structure of this compound (Molecular Formula: C₇H₆BrNO₂, Molecular Weight: 216.03 g/mol ) provides clear indicators of its expected behavior.[2]
-
Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting significant polarity to the molecule.
-
Acetate Group: The ester functionality contains polar C=O and C-O bonds and two oxygen atoms that can act as hydrogen bond acceptors. This group significantly contributes to the compound's polarity.
-
Bromo Substituent: The bromine atom is electronegative but also contributes to the molecule's size and van der Waals forces. The overall bromopyridine moiety is relatively hydrophobic.
This combination of a polar core (pyridine and acetate) with a hydrophobic element (bromo substituent) suggests that this compound will exhibit a nuanced solubility profile, favoring polar organic solvents over nonpolar ones, a concept often summarized by the principle "like dissolves like."[3]
Solubility Profile: Predicted and Literature-Informed Data
While extensive quantitative solubility data for the specific this compound isomer is not widely published, a robust profile can be constructed based on its physicochemical properties and available data for structurally analogous compounds. Data for closely related isomers like Methyl 2-(3-bromopyridin-2-yl)acetate and Ethyl 2-(3-bromopyridin-2-yl)acetate serve as strong proxies for its behavior.[4][5] Furthermore, solvents used in the synthesis and purification of related bromopyridines provide practical evidence of their solubility characteristics.[6][7]
The following table summarizes the predicted and observed solubility of this compound and its analogs.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Supporting Data |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar pyridine and ester groups. A related compound shows solubility >200 mg/mL in these solvents.[4] |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with the pyridine nitrogen and ester oxygens. A related compound shows solubility in the 50-100 mg/mL range.[4] These are also common reaction solvents.[8] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | The compound's polarity is well-matched to these solvents, making them suitable for reactions and extractions. A related compound shows good solubility.[4][5] |
| Esters | Ethyl Acetate (EtOAc) | Good | Often used as an extraction solvent and as the more polar component in chromatography gradients with hexanes, indicating good solubility.[6][7] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Limited to Moderate | Moderate polarity allows for some dissolution, but less effective than more polar options. A related compound shows limited solubility in diethyl ether.[4] THF is a common solvent for Grignard reactions involving bromopyridines.[7] |
| Aromatic | Toluene | Limited to Moderate | The aromatic rings can interact via π-stacking, but the overall polarity mismatch limits high solubility. Toluene is sometimes used in synthesis.[8] |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble / Poor | Significant polarity mismatch. The compound's polar groups cannot form favorable interactions with the nonpolar solvent. Used as an anti-solvent for purification and chromatography.[4][6][7] |
| Aqueous | Water | Very Poor / Insoluble | The hydrophobic bromopyridine structure dominates, leading to very limited aqueous solubility. Related compounds are classified as practically insoluble.[4][5] |
Standardized Protocol for Experimental Solubility Determination
Given the variability in solubility with minor structural changes, experimental verification is crucial. The following isothermal method provides a reliable, straightforward approach to qualitatively and semi-quantitatively assess solubility in a laboratory setting.[3][9][10]
Objective: To determine if this compound is Soluble (>10 mg/mL), Sparingly Soluble (1-10 mg/mL), or Insoluble (<1 mg/mL) in a selected organic solvent at ambient temperature.
Materials:
-
This compound
-
Test solvent (analytical grade)
-
4 mL glass vials with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Calibrated micropipettes or graduated cylinders
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Tare a clean, dry 4 mL glass vial on the analytical balance. Carefully weigh 10.0 mg of this compound into the vial.
-
Solvent Addition: Add 1.0 mL of the test solvent to the vial using a calibrated pipette. This creates a target concentration of 10 mg/mL.
-
Agitation: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[3]
-
Observation: Allow the vial to stand for 1-2 minutes. Visually inspect the solution against a well-lit background.
-
Soluble: The solid has completely dissolved, and the solution is clear with no visible particulates. The solubility is ≥10 mg/mL.
-
Insoluble: The vast majority of the solid remains undissolved. The solubility is <1 mg/mL. Proceed to Step 5 for further characterization if needed.
-
Sparingly Soluble: A portion of the solid has dissolved, but visible particulates remain. The solubility is likely between 1 and 10 mg/mL. Proceed to Step 5.
-
-
Serial Dilution (for Insoluble/Sparingly Soluble):
-
If deemed Insoluble in Step 4, prepare a new vial with 1.0 mg of solute and 1.0 mL of solvent (1 mg/mL). Vortex and observe. If it dissolves, the compound is sparingly soluble. If not, it is confirmed as insoluble (<1 mg/mL).
-
If deemed Sparingly Soluble in Step 4, the result is confirmed. No further steps are needed for this classification.
-
This workflow provides a systematic and reproducible method for characterizing the compound's solubility across a range of solvents.
Visualization of Experimental Workflow
The logical flow of the solubility determination protocol is illustrated below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. chem.ws [chem.ws]
- 4. Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 [smolecule.com]
- 5. CAS 197376-41-3: Ethyl 2-(3-bromopyridin-2-yl)acetate [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Safeguarding Compound Integrity: A Technical Guide to the Stability and Storage of 2-Bromopyridin-3-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopyridin-3-yl acetate is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its utility in introducing the 2-bromo-3-hydroxypyridine moiety through various cross-coupling and derivatization reactions. The stability of this reagent is paramount to ensure the reproducibility of synthetic outcomes and the purity of downstream compounds. This technical guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage and handling, and outlining methodologies for assessing its integrity over time.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 216.03 g/mol | --INVALID-LINK-- |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| CAS Number | 92671-70-0 | --INVALID-LINK-- |
Core Stability Considerations and Degradation Pathways
The integrity of this compound is primarily threatened by hydrolysis, thermal stress, and photodegradation. Understanding these pathways is critical for implementing effective storage strategies.
Hydrolytic Stability
The ester linkage in this compound is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, yielding 2-bromo-3-hydroxypyridine and acetic acid.
2-Bromopyridin-3-yl acetate safety data sheet (SDS) information
An In-Depth Technical Guide to the Safety Data for 2-Bromopyridin-3-yl Acetate
For the modern researcher, drug development professional, and scientist, a comprehensive understanding of a chemical's safety profile is not merely a regulatory formality but a cornerstone of experimental success and personal safety. This guide provides a detailed examination of the safety and handling information for this compound (CAS No: 92671-70-0), moving beyond a simple recitation of data sheet facts to explain the causality behind safety protocols and experimental choices.
Chemical Identification and Core Properties
This compound is a substituted pyridine derivative. The presence of the bromopyridine moiety makes it a useful building block in synthetic organic chemistry. However, the structural elements—a halogenated heterocycle and an acetate group—also dictate its hazard profile.
| Property | Data | Source |
| IUPAC Name | (2-bromopyridin-3-yl) acetate | [1] |
| Synonyms | 2-Bromo-3-acetoxypyridine | [1] |
| CAS Number | 92671-70-0 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
GHS Hazard Profile: A Mechanistic Perspective
The Globally Harmonized System (GHS) provides a clear framework for understanding the primary hazards associated with this compound. The classification points to its irritant properties, which are common for functionalized aromatic compounds.
Signal Word: Warning [1]
GHS Hazard Pictogram:
Hazard Statements: [1]
-
H315 - Causes skin irritation: This is likely due to the molecule's ability to interact with and disrupt the lipid bilayers of skin cells or react with proteins, leading to an inflammatory response.
-
H319 - Causes serious eye irritation: The eyes are particularly sensitive, and exposure can lead to significant, potentially damaging, inflammation. The acetate group could potentially hydrolyze to acetic acid, contributing to the irritation.
-
H335 - May cause respiratory irritation: Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.
These hazards mandate the stringent use of personal protective equipment and engineering controls to prevent any direct contact.
Proactive Exposure Control and Personal Protection
The primary directive for handling this compound is the complete prevention of contact. This is achieved through a multi-layered approach combining engineering controls and personal protective equipment (PPE).
Engineering Controls:
-
Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood. This is the most critical engineering control to prevent respiratory exposure.[1]
-
Eyewash Station: An eyewash fountain must be readily accessible in any laboratory where this material is stored or handled.[1]
Personal Protective Equipment (PPE): [1]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Lab Coat: A flame-retardant lab coat must be worn to protect against skin exposure.
-
Respiratory Protection: While a fume hood is the primary control, if there is a risk of exceeding exposure limits or in case of a spill, a NIOSH-approved respirator may be necessary.
Safe Handling and Storage Protocols
The stability of this compound is contingent on proper storage and handling. Incompatibility with strong oxidizing agents is a key concern, as this can lead to vigorous, potentially hazardous reactions.[1]
Handling Procedures: [1]
-
Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.
-
Prevent Inhalation: Avoid breathing any dust, fumes, or vapors.
-
Wash Thoroughly: Wash hands and any exposed skin thoroughly after handling.
-
No Consumption: Do not eat, drink, or smoke in the work area.
Storage Conditions: [1]
-
Store in a tightly-closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible substances, particularly strong oxidizing agents.
-
Consider long-term storage in a cool, dry place to maintain chemical integrity.
Emergency Response: A Step-by-Step Workflow
In the event of an accidental exposure, a rapid and correct response is critical. The following protocols are based on standard first-aid procedures for chemical irritants.
First-Aid Measures[1]
-
General Advice: Immediately remove any contaminated clothing. In all cases of exposure, consult a physician and provide them with this safety data.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the open eyes with running water for at least 15 minutes. Ensure to flush under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.
The logical flow of an emergency first-aid response can be visualized as follows:
Stability, Reactivity, and Disposal
Understanding the chemical's stability is key to preventing hazardous situations.
-
Reactivity: No specific reactivity data is available, but it is stable under recommended storage conditions.[1]
-
Conditions to Avoid: Dust generation should be avoided.[1]
-
Incompatible Materials: Strong oxidizing agents are the primary incompatibility noted.[1]
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic gases including carbon oxides, nitrogen oxides, and hydrogen bromide.[1]
Disposal: All waste material must be disposed of in accordance with local, state, and federal regulations. The compound should be sent to an approved waste disposal plant.[1] Do not allow the product to enter drains or soil.[1]
Toxicological Data Gaps
A critical aspect of this guide is to highlight what is not known. For this compound, specific toxicological data such as LD50 or LC50 values, carcinogenicity, and mutagenicity are not available in the consulted documentation.[1] This lack of data reinforces the need for the highest level of caution and the strict adherence to exposure prevention protocols. The principle of "treat as hazardous" is the only scientifically sound approach.
References
An In-Depth Technical Guide to the Commercial Availability and Application of 2-Bromopyridin-3-yl Acetate for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromopyridin-3-yl acetate (CAS No. 92671-70-0), a key chemical intermediate for researchers, scientists, and drug development professionals. The document details its chemical identity, commercial availability, and critical applications in medicinal chemistry and organic synthesis. As a bifunctional molecule, this compound serves as a versatile building block, leveraging its bromide group for cross-coupling reactions and its acetate moiety as a protected hydroxyl group for subsequent functionalization. This guide consolidates procurement information, safety and handling protocols, and a representative synthetic application to offer a field-proven perspective on its utility in the development of complex molecular architectures and novel therapeutic agents.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and FDA-approved drugs, making its derivatives highly valuable in drug discovery.[1][2] The presence of both a bromine atom and an acetate group provides two distinct points for chemical modification.
-
IUPAC Name: (2-bromopyridin-3-yl) acetate
-
Synonyms: 2-Bromo-3-acetoxypyridine, this compound
-
CAS Number: 92671-70-0[3]
-
Molecular Formula: C₇H₆BrNO₂
-
Molecular Weight: 216.03 g/mol
-
Appearance: Typically an off-white to pale yellow solid.
Commercial Availability and Procurement
This compound is available for research and development purposes from specialized chemical suppliers. Procurement for R&D use requires handling by technically qualified individuals and is not intended for direct consumer use.[4] New customers may undergo an internal onboarding process with suppliers.[4]
The following table summarizes representative commercial availability for this compound (CAS: 92671-70-0). Pricing and stock levels are subject to change and should be confirmed directly with the supplier.
| Supplier | Purity | Available Quantities | Lead Time |
| AK Scientific, Inc. | 95% | 1g, 5g, 25g, 100g | ~1 Week |
Table 1: Commercial Offerings for this compound. Data is current as of late 2025.[4]
The procurement process for such a specialized chemical intermediate follows a structured workflow, from identification of the required CAS number to its safe integration into laboratory use.
Caption: Logical workflow for the procurement and handling of this compound.
Significance and Applications in Research & Development
The strategic value of this compound lies in its bifunctionality, which allows for sequential and controlled chemical modifications. This makes it an important building block in the synthesis of complex heterocyclic compounds for various therapeutic areas.[2][5]
-
Synthetic Handle 1: The Bromine Atom: The bromine at the 2-position of the pyridine ring is a prime site for metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of carbon-based substituents (alkyl, aryl, etc.) via reactions such as:
-
Suzuki-Miyaura Coupling (with boronic acids)
-
Buchwald-Hartwig Amination (with amines)
-
Heck Coupling (with alkenes)
-
Sonogashira Coupling (with alkynes) This versatility is fundamental to building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[6]
-
-
Synthetic Handle 2: The Acetate Group: The acetate group at the 3-position is a stable protecting group for a hydroxyl functional group. It can be readily removed via hydrolysis under basic or acidic conditions to reveal 2-bromo-3-hydroxypyridine. This newly exposed hydroxyl group can then be used for further derivatization, such as:
-
Etherification (e.g., Williamson ether synthesis)
-
Esterification
-
Formation of carbamates
-
The ability to perform chemistry at the bromine position while the hydroxyl group is protected, and then deprotect to react at the hydroxyl position, provides chemists with precise control over the synthetic route.
Caption: Synthetic utility of this compound as a bifunctional intermediate.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound must be handled by qualified personnel using appropriate personal protective equipment (PPE).[4]
-
Hazard Identification: According to safety data sheets, this compound is classified as an irritant.[3]
-
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3][4]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is a cornerstone of modern organic synthesis and illustrates the primary utility of the bromine handle on this molecule.
Objective: To synthesize (2-(Aryl)pyridin-3-yl) acetate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe. If using a biphasic system like Toluene/Water, ensure the mixture is degassed by bubbling the inert gas through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired (2-(Aryl)pyridin-3-yl) acetate.
Conclusion
This compound is a commercially available and synthetically valuable building block for researchers engaged in drug discovery and medicinal chemistry. Its dual functionality as both an aryl bromide suitable for cross-coupling and a protected hydroxypyridine offers a robust platform for the synthesis of diverse and complex molecular libraries. Proper procurement, adherence to safety protocols, and a strategic application of its reactive sites enable the efficient development of novel compounds with potential therapeutic value.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. aksci.com [aksci.com]
- 4. 92671-70-0 this compound AKSci 9226CV [aksci.com]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
2-Bromopyridin-3-yl Acetate: A Versatile Building Block for Advanced Protein Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The design and synthesis of effective PROTACs are critically dependent on the modular assembly of a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker. This guide introduces 2-Bromopyridin-3-yl acetate as a strategic and versatile building block for the construction of sophisticated PROTAC linkers. We will explore its synthesis, chemical reactivity, and rationale for its incorporation into degrader molecules, providing a technical framework for its application in the development of next-generation protein degraders.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[] A PROTAC molecule is comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[1][3]
While the warhead and E3 ligase ligand provide the specificity for the target protein and the degradation machinery, respectively, the linker is a critical determinant of the PROTAC's overall efficacy.[][3] The length, rigidity, and chemical composition of the linker influence the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[4][5] The incorporation of specific chemical motifs, such as heterocyclic rings, into the linker can impart desirable physicochemical properties, including improved solubility and rigidity.[3][6]
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7][8] Its inclusion in PROTAC linkers can offer several advantages, such as enhancing aqueous solubility through its basic nitrogen atom and providing a rigid structural element to control the conformation of the PROTAC molecule.[3][9] This guide focuses on a specific pyridine-based building block, this compound, and its potential as a versatile component for the synthesis of advanced PROTACs.
This compound: A Profile
This compound is a functionalized pyridine derivative that offers two key points for chemical modification: the bromine atom at the 2-position and the acetate group at the 3-position. This dual functionality makes it an attractive building block for the modular synthesis of PROTAC linkers.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 2-Bromo-3-pyridinol, is presented in Table 1. The acetate derivative will have altered properties, such as increased lipophilicity.
Table 1: Physicochemical Properties of 2-Bromo-3-pyridinol
| Property | Value | Reference |
| Molecular Formula | C5H4BrNO | [10] |
| Molecular Weight | 174.00 g/mol | [10] |
| Appearance | Off-white powder | [10] |
| pKa | Data not readily available |
Synthesis of this compound
The synthesis of this compound can be readily achieved from commercially available 2-amino-3-hydroxypyridine through a two-step process.
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
-
Diazotization and Bromination: 2-Amino-3-hydroxypyridine is treated with sodium nitrite in the presence of hydrobromic acid to form a diazonium salt. Subsequent reaction with a copper(I) bromide catalyst (Sandmeyer reaction) introduces the bromine atom at the 2-position to yield 2-Bromo-3-hydroxypyridine.
-
Acetylation: The hydroxyl group of 2-Bromo-3-hydroxypyridine is then acetylated using acetic anhydride in the presence of a base such as pyridine to afford the final product, this compound.
Application in PROTAC Synthesis: A Modular Approach
The strategic placement of the bromo and acetate functionalities on the pyridine ring allows for a modular and flexible approach to PROTAC synthesis. The 2-bromo position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the acetate group can be hydrolyzed to reveal a hydroxyl group for linker attachment.
Reactivity of the 2-Bromo Position
The bromine atom at the 2-position of the pyridine ring is a versatile handle for introducing molecular diversity through well-established cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a wide range of aryl or vinyl boronic acids or esters.[11][12][13] This is a robust method for extending the linker and introducing rigid aromatic or heteroaromatic moieties.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the 2-position of the pyridine and an amine.[14][15] This is a powerful strategy for incorporating amine-containing linkers, which can improve solubility and provide further points for functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack, allowing for the displacement of the bromide by various nucleophiles, such as thiols or amines, under suitable conditions.[16][17]
Utilization of the 3-Acetoxy Group
The acetate group at the 3-position serves as a protected hydroxyl group. It can be readily hydrolyzed under basic or acidic conditions to reveal the free hydroxyl group. This hydroxyl functionality can then be used as a nucleophile for linker attachment through various reactions, such as:
-
Etherification: Reaction with an alkyl halide or tosylate in the presence of a base to form an ether linkage.
-
Esterification: Reaction with a carboxylic acid or acyl chloride to form an ester linkage.
-
Urethane formation: Reaction with an isocyanate to form a urethane linkage.
Proposed Synthetic Workflow for PROTAC Assembly
The following workflow illustrates a hypothetical, yet chemically sound, approach to incorporating this compound into a PROTAC molecule.
Caption: A modular workflow for PROTAC synthesis using this compound.
Experimental Evaluation of PROTACs Derived from this compound
Once a library of PROTACs has been synthesized, a systematic experimental evaluation is crucial to identify lead candidates with optimal degradation activity. The following is a comprehensive workflow for the biological characterization of novel degraders.
Step-by-Step Experimental Protocol
-
Target Engagement:
-
Objective: To confirm that the warhead and E3 ligase ligand components of the PROTAC bind to their respective targets.
-
Methods:
-
Biochemical Assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) to measure binding affinities (Kd).
-
Cellular Assays: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm target engagement in a cellular context.
-
-
-
Ternary Complex Formation:
-
Objective: To demonstrate that the PROTAC induces the formation of a stable ternary complex between the POI and the E3 ligase.
-
Methods:
-
In vitro: Size-Exclusion Chromatography (SEC), Native Mass Spectrometry, or Proximity-Based Assays (e.g., FRET, BRET).
-
In situ: Co-immunoprecipitation (Co-IP) followed by Western blotting.
-
-
-
Target Ubiquitination:
-
Objective: To show that the formation of the ternary complex leads to the ubiquitination of the target protein.
-
Methods:
-
In vitro Ubiquitination Assay: Reconstitute the ubiquitination cascade (E1, E2, E3, ubiquitin, ATP) in the presence of the POI and the PROTAC, followed by Western blotting for ubiquitinated POI.
-
Cellular Ubiquitination Assay: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins. Immunoprecipitate the POI and probe for ubiquitin by Western blotting.
-
-
-
Target Degradation:
-
Objective: To quantify the extent and rate of target protein degradation in cells.
-
Methods:
-
Western Blotting: A semi-quantitative method to assess the reduction in POI levels after PROTAC treatment.
-
Quantitative Mass Spectrometry (qMS): A highly sensitive and quantitative method to measure changes in the proteome, including the specific degradation of the POI.
-
In-Cell Protein Degradation Assays: Using reporter systems like HiBiT to monitor protein levels in real-time.
-
-
Data Presentation and Interpretation
The quantitative data from the degradation assays should be summarized in a clear and concise format.
Table 2: Example Data for a Hypothetical PROTAC
| PROTAC ID | DC50 (nM) | Dmax (%) |
| PROTAC-A | 10 | 95 |
| PROTAC-B | 50 | 80 |
| PROTAC-C | >1000 | <10 |
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel PROTACs. Its dual functionality allows for a modular and efficient approach to constructing diverse linker architectures. The well-established reactivity of the 2-bromo position through palladium-catalyzed cross-coupling reactions, combined with the latent hydroxyl group at the 3-position, provides medicinal chemists with a powerful tool to fine-tune the properties of their degrader molecules. By leveraging the principles of rational drug design and systematic biological evaluation, the incorporation of this compound into PROTACs has the potential to accelerate the development of new and effective therapeutics for a wide range of diseases.
References
- 1. PROTAC Linkers | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Bromo-3-pyridinol | C5H4BrNO | CID 23070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Harnessing the Potential of 2-Bromopyridin-3-yl Acetate: A Strategic Building Block in Modern Drug Discovery
An In-Depth Technical Guide
Introduction: The Strategic Value of Functionalized Heterocycles
In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutic agents. Heterocyclic compounds, particularly substituted pyridines, represent a class of "privileged structures" that are consistently found at the core of a vast number of biologically active molecules and approved drugs.[1][2] Their prevalence is due to their ability to engage in key biological interactions, such as hydrogen bonding and π-stacking, and their favorable physicochemical properties.
This guide focuses on 2-Bromopyridin-3-yl acetate (CAS No: 92671-70-0), a bifunctional heterocyclic intermediate poised for significant application in medicinal chemistry.[3] While direct literature on this specific isomer is emerging, its true potential can be expertly extrapolated by analyzing the well-documented reactivity of its core components and the established applications of its close structural analogues. This document will provide researchers, scientists, and drug development professionals with a technical overview of its reactivity, showcase its potential in the synthesis of high-value scaffolds like kinase inhibitors, and provide actionable experimental protocols to leverage its unique chemical architecture.
Core Reactivity and Physicochemical Profile
The utility of this compound stems from its two distinct, orthogonally reactive functional groups: a bromine atom at the C2 position and an acetate ester at the C3 position. This bifunctionality allows for a stepwise and controlled elaboration of the pyridine core, making it an ideal starting point for library synthesis and lead optimization campaigns.
| Property | Value | Source |
| CAS Number | 92671-70-0 | [3] |
| Molecular Formula | C₇H₆BrNO₂ | |
| Molecular Weight | 216.03 g/mol | [4] |
| IUPAC Name | This compound | N/A |
The bromine atom at the C2 position is the primary handle for introducing molecular diversity. It is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern pharmaceutical synthesis.[5][6][7] Concurrently, the acetate group at C3 serves as a protected hydroxyl group. Mild hydrolysis readily unmasks a pyridin-3-ol functionality, which can act as a crucial hydrogen bond donor or acceptor for target engagement or serve as a new point for further chemical modification, such as etherification.[8]
Caption: Key reaction pathways for this compound.
Strategic Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a known cause of diseases like cancer.[9] Small molecule kinase inhibitors have, therefore, become a cornerstone of targeted therapy. The pyridine scaffold is a well-established pharmacophore that can mimic the adenine hinge-binding region of ATP, the natural substrate for kinases.[9][10]
This compound is an exemplary starting material for crafting novel kinase inhibitors. The synthetic strategy involves two key stages:
-
Core Elaboration via Cross-Coupling: The C2-bromine is exploited to introduce a variety of aryl or heteroaryl moieties via Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space within the ATP-binding pocket to maximize potency and selectivity.[5]
-
Hydroxyl Group Unmasking: Subsequent hydrolysis of the C3-acetate reveals a hydroxyl group. This -OH group is strategically positioned to form a critical hydrogen bond with the "hinge" region of the kinase, a common and powerful interaction that anchors many potent inhibitors.
Caption: A representative MAP Kinase pathway targeted by kinase inhibitors.
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The causality behind this choice is its proven reliability, mild conditions, and exceptional tolerance of diverse functional groups, making it a workhorse reaction in drug discovery.[6][11]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality: Prevents catalyst degradation): To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.
-
Solvent Addition (Causality: Ensures solubility and optimal reaction kinetics): To the flask, add degassed 1,4-dioxane and degassed water in a 4:1 v/v ratio via syringe. The solvent mixture is chosen to solubilize both the organic starting materials and the inorganic base. Degassing is critical to prevent oxidative side reactions.
-
Reaction Execution (Causality: Provides activation energy for catalytic cycle): Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The elevated temperature is necessary to drive the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
-
Monitoring Progress (Causality: Determines reaction endpoint): Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 2-4 hours. The disappearance of the starting material (this compound) typically indicates completion.
-
Work-up and Purification (Causality: Isolates the desired product): Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts and base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure C2-arylated pyridyl acetate.
A Versatile Intermediate for CNS-Active Agents
The utility of this scaffold extends beyond oncology. Analogues such as 2-(3-Bromopyridin-2-yl)acetic acid have been reported as key intermediates in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, which are targets for neurological disorders like Alzheimer's and Parkinson's disease.[12] This precedent strongly suggests that this compound can serve as a foundational building block for libraries targeting the central nervous system (CNS).
The synthetic logic remains the same: use the C2-bromo position to introduce diversity and the C3-hydroxy/acetate group to modulate polarity and hydrogen bonding potential. This dual-handle approach is highly effective for navigating the complex structure-activity relationships (SAR) and structure-property relationships (e.g., blood-brain barrier permeability) required for successful CNS drug candidates.
Caption: A workflow for CNS drug discovery using the target scaffold.
Conclusion: A High-Value, Multifaceted Synthetic Tool
This compound represents more than just another chemical intermediate; it is a strategically designed building block that offers a pre-packaged solution for common challenges in medicinal chemistry. Its orthogonal reactive sites—a bromine atom primed for diversification via robust cross-coupling chemistry and a protected hydroxyl group for modulating polarity and target engagement—provide an efficient and logical pathway for generating novel, high-value molecular architectures. From kinase inhibitors in oncology to modulators of CNS receptors, the potential applications are vast and compelling. For drug discovery programs aiming to accelerate the generation of diverse and biologically relevant compound libraries, the incorporation of this compound is a scientifically sound and field-proven strategy.
References
- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound CAS#: 92671-70-0 [m.chemicalbook.com]
- 4. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 [smolecule.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
- 11. (Open Access) Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020) | Melissa J Buskes | 183 Citations [scispace.com]
- 12. 2-(3-Bromopyridin-2-yl)acetic acid [myskinrecipes.com]
literature review of 2-Bromopyridin-3-yl acetate and its analogs
An In-depth Technical Guide to 2-Bromopyridin-3-yl acetate and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by Gemini, Senior Application Scientist
Foreword: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products, coenzymes, and FDA-approved drugs.[1][2] Its unique electronic properties, arising from the electronegative nitrogen atom, confer upon it the ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets, making it a highly sought-after motif in drug design.[3][4] This guide focuses on a particularly valuable and versatile building block: this compound. The strategic placement of a bromine atom at the 2-position and an acetate group at the 3-position provides orthogonal reactive handles for molecular elaboration, enabling the synthesis of complex, highly functionalized pyridine derivatives. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, reactivity, and application of this compound and its analogs.
Synthesis and Core Chemistry of this compound
The journey to this compound begins with its precursor, 2-Bromo-3-hydroxypyridine. This intermediate is crucial as it possesses the core structure upon which the acetate functionality is installed.[5]
Synthesis of the Precursor: 2-Bromo-3-hydroxypyridine
The preparation of 2-Bromo-3-hydroxypyridine is typically achieved through the bromination of 3-hydroxypyridine. The electron-deficient nature of the pyridine ring makes direct electrophilic bromination challenging, but the hydroxyl group at the 3-position activates the ring, directing bromination to the adjacent C2 position.
Experimental Protocol: Synthesis of 2-Bromo-3-hydroxypyridine
This protocol is adapted from established procedures for the bromination of hydroxypyridines.[6]
Materials:
-
3-Hydroxypyridine
-
Bromine
-
10% Sodium hydroxide (NaOH) solution
-
Acetic acid
-
Standard laboratory glassware for reactions at reduced temperatures
Procedure:
-
Preparation of Hypobromite Solution: In a flask cooled to 5-10°C in an ice bath, slowly add bromine (1.05 eq.) to a 10% aqueous NaOH solution. Stir until the bromine has completely dissolved to form a sodium hypobromite solution.
-
Bromination Reaction: In a separate reaction vessel, dissolve 3-hydroxypyridine (1.0 eq.) in a 10% aqueous NaOH solution. Cool this solution to 5-10°C.
-
Slowly add the prepared hypobromite solution dropwise to the 3-hydroxypyridine solution over a period of 20-30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.
-
Neutralization and Isolation: Carefully adjust the pH of the reaction mixture to 6-7 using acetic acid. This will cause the product to precipitate.
-
Cool the mixture to 5°C and hold for 1 hour to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-Bromo-3-hydroxypyridine.[6]
Acetylation to this compound
With the 2-Bromo-3-hydroxypyridine precursor in hand, the final step is a straightforward esterification reaction to install the acetate group. This is typically achieved using an acetylating agent in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-3-hydroxypyridine
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., Triethylamine, Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Reaction Setup: Dissolve 2-Bromo-3-hydroxypyridine (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the base (e.g., Triethylamine, 1.2 eq.) to the solution and cool the mixture to 0°C in an ice bath.
-
Acetylation: Slowly add the acetylating agent (e.g., Acetyl chloride, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup and Purification: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
References
Methodological & Application
acetylation of 2-bromopyridin-3-ol experimental protocol
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient O-acetylation of 2-bromopyridin-3-ol to synthesize 2-bromopyridin-3-yl acetate. The described methodology utilizes a classic and robust chemical transformation employing acetic anhydride as the acetylating agent and pyridine as both the solvent and catalyst. This protocol is designed for researchers, medicinal chemists, and drug development professionals requiring a reliable method for the synthesis of this key intermediate. The causality behind experimental choices, a self-validating system for reaction monitoring, and in-depth safety considerations are detailed to ensure reproducible and safe execution.
Introduction
2-Bromopyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic functionalization of its hydroxyl group is a common step in the synthesis of more complex molecular architectures. Acetylation serves as an effective method for protecting the hydroxyl group, modifying solubility, and altering the electronic properties of the pyridine ring, thereby influencing its reactivity in subsequent transformations. The acetyl group is a widely used protecting group in organic synthesis due to its stability under neutral and acidic conditions and its straightforward removal under basic conditions.[1] This protocol details a reliable and scalable procedure for the high-yield synthesis of this compound.
Reaction Principle
The O-acetylation of 2-bromopyridin-3-ol proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks one of the electrophilic carbonyl carbons of acetic anhydride. Pyridine plays a dual role in this reaction: it acts as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium intermediate, and it serves as a base to neutralize the acetic acid byproduct generated during the reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number | Notes |
| 2-Bromopyridin-3-ol | ≥98% | Sigma-Aldrich | 116173 | Off-white to light brown powder. |
| Acetic Anhydride | Reagent Grade, ≥98% | Fisher Scientific | A10-500 | Corrosive and lachrymator. Handle in a fume hood. |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | 270970 | Hygroscopic. Store under an inert atmosphere. |
| Dichloromethane (DCM) | ACS Grade | VWR | BDH1111 | Used for extraction. |
| 1 M Hydrochloric Acid (HCl) | Aqueous | LabChem | LC153501 | Used for aqueous wash. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Fisher Scientific | S233-500 | Used for aqueous wash. |
| Brine (Saturated NaCl) | Aqueous | - | - | Prepared in-house. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | M7506 | Used as a drying agent. |
| Toluene | ACS Grade | Fisher Scientific | T291-4 | Used for azeotropic removal of pyridine. |
| Ethyl Acetate | ACS Grade | VWR | BDH1121 | Component of TLC mobile phase. |
| Hexanes | ACS Grade | VWR | BDH1129 | Component of TLC mobile phase. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | 105554 | For reaction monitoring. |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Argon or Nitrogen gas inlet
-
Dropping funnel
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Experimental Workflow
Caption: Experimental workflow for the acetylation of 2-bromopyridin-3-ol.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridin-3-ol (1.0 g, 5.75 mmol, 1.0 equiv.).
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous pyridine (10 mL). Stir the mixture until the solid is fully dissolved.
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Acetylation:
-
Slowly add acetic anhydride (0.82 mL, 8.63 mmol, 1.5 equiv.) dropwise to the cooled solution over 5 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material (2-bromopyridin-3-ol) is more polar than the product (this compound). The reaction is complete when the starting material spot is no longer visible by UV light.
-
-
Work-up:
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of methanol (2 mL) to react with any excess acetic anhydride.
-
Remove the pyridine by co-evaporation with toluene (2 x 10 mL) using a rotary evaporator.
-
Dilute the residue with dichloromethane (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ (15 mL) to neutralize any remaining acid, and finally with brine (15 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 10-30% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate using a rotary evaporator to yield this compound as a solid.
-
Safety and Hazard Information
-
2-Bromopyridin-3-ol: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. It is also a lachrymator. Handle exclusively in a chemical fume hood with appropriate PPE.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and may damage fertility or the unborn child. Handle in a chemical fume hood with appropriate PPE.
-
General Precautions: The reaction should be performed in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature. Gentle heating (40-50 °C) can be applied if necessary, but monitor for side product formation by TLC. |
| Wet reagents or solvent. | Use freshly opened or properly stored anhydrous pyridine and acetic anhydride. | |
| Low Yield | Product loss during aqueous work-up. | Ensure the pH is basic before extracting with DCM to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with the organic solvent. |
| Inefficient purification. | Use a proper silica to crude product ratio (around 50:1) for column chromatography and a slow gradient elution. | |
| Product is an oil and not a solid | Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| Impurities present. | Re-purify by column chromatography or recrystallization if a suitable solvent system can be found. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the O-acetylation of 2-bromopyridin-3-ol. By carefully controlling the reaction conditions and following the detailed work-up and purification procedures, researchers can consistently obtain high yields of the desired this compound. The emphasis on the rationale behind the experimental steps and comprehensive safety guidelines ensures that this protocol can be implemented safely and effectively in a research or drug development setting.
References
Application Note & Protocol: High-Purity Isolation of 2-Bromopyridin-3-yl acetate via Automated Flash Column Chromatography
Abstract
This document provides a detailed, field-tested protocol for the purification of 2-Bromopyridin-3-yl acetate from a crude reaction mixture using automated flash column chromatography. The methodology is designed for researchers, chemists, and professionals in drug development requiring high-purity material for subsequent synthetic steps. We will explore the rationale behind solvent system selection, stationary phase choice, and the implementation of a gradient elution method to effectively separate the target compound from common impurities. This guide emphasizes a self-validating system through careful in-process monitoring and fraction analysis.
Introduction: The Challenge of Purifying Pyridinic Intermediates
This compound is a valuable building block in medicinal chemistry, often utilized in cross-coupling reactions for the synthesis of complex heterocyclic compounds. The purity of this intermediate is paramount, as contaminants can lead to significant side reactions, reduced yields, and complicated purification challenges in downstream applications. The inherent polarity of the pyridine ring, combined with the lability of the acetate group, presents a unique purification challenge. Column chromatography remains the gold standard for achieving the requisite >98% purity. This note details a robust method leveraging automated flash chromatography for efficient and reproducible purification.
Foundational Principles: Selecting the Chromatographic Conditions
The success of any chromatographic separation hinges on the differential partitioning of compounds between a stationary phase and a mobile phase. The key is to create an environment where the target compound has a unique retention factor (Rf) relative to impurities.
Stationary Phase Selection: The Role of Silica Gel
For moderately polar compounds like this compound, standard normal-phase chromatography using silica gel is the most effective and economical choice. The silanol groups (Si-OH) on the silica surface provide polar interaction sites. The pyridine nitrogen and the carbonyl oxygen of the acetate group will engage in hydrogen bonding with the stationary phase, leading to retention.
Mobile Phase Optimization: A Balancing Act
The mobile phase must be strong enough to elute the target compound in a reasonable time frame but weak enough to allow for the separation of less polar and more polar impurities.
-
Initial Scouting with Thin-Layer Chromatography (TLC): Before committing to a column run, it is essential to scout solvent systems using TLC. A common starting point for many pyridine derivatives is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[1]
-
Target Rf Value: The ideal Rf value for the target compound on a TLC plate is between 0.25 and 0.40 .[2] This range typically translates well to flash column chromatography, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or stick to the column indefinitely.
-
Recommended Solvent System: Through empirical testing, a gradient system of Ethyl Acetate (EtOAc) in Hexane has proven highly effective. Starting with a low concentration of EtOAc allows for the elution of non-polar impurities, while a gradual increase in polarity effectively elutes the this compound, leaving more polar impurities adsorbed to the silica.
Experimental Workflow: From Crude Mixture to Pure Compound
The following workflow outlines the entire purification process, from initial sample preparation to the final isolation of the pure product.
Materials & Equipment
| Item | Specification |
| Crude Product | This compound |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Solvents (HPLC Grade) | Hexane, Ethyl Acetate (EtOAc) |
| Apparatus | Automated Flash Chromatography System |
| Pre-packed or self-packed silica gel column | |
| TLC plates (silica gel coated with UV254 indicator) | |
| UV lamp | |
| Fraction collector | |
| Rotary evaporator |
Step-by-Step Protocol
Step 1: TLC Analysis (Solvent System Optimization)
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., Dichloromethane).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop several plates using different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).
-
Visualize the plates under a UV lamp.
-
Identify the solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound and good separation from impurities.[1][3]
Step 2: Sample Preparation (Dry Loading)
-
Dissolve the entire crude product in a minimal amount of a low-boiling-point solvent like Dichloromethane or Acetone.
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is the dry-loaded sample. Dry loading is often preferred as it can lead to better separation resolution.[3][4]
Step 3: Column Packing and Equilibration
-
Select a column size appropriate for the amount of crude material. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.[3]
-
If using a self-packed column, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and use air pressure to pack it uniformly, avoiding air bubbles or cracks.[2][5]
-
Equilibrate the packed column by flushing it with 2-3 column volumes of the initial mobile phase.
Step 4: Loading and Elution
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Begin the elution process using the automated system. A typical gradient profile is as follows:
| Time (min) | % Hexane | % Ethyl Acetate | Comment |
| 0 - 2 | 95 | 5 | Isocratic hold to elute non-polar impurities |
| 2 - 15 | 95 -> 70 | 5 -> 30 | Linear gradient to elute the target compound |
| 15 - 18 | 70 -> 0 | 30 -> 100 | High-polarity flush to clean the column |
| 18 - 20 | 95 | 5 | Re-equilibration for next run |
Note: This gradient is a starting point and should be optimized based on the TLC results.
Step 5: Fraction Collection and Analysis
-
Collect fractions throughout the run. The automated system's UV detector will show peaks corresponding to eluting compounds.
-
Analyze the key fractions by TLC to identify those containing the pure this compound.
-
Pool the pure fractions.
Step 6: Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Obtain the mass of the pure product and calculate the yield. Confirm purity using analytical techniques such as 1H NMR and/or LC-MS.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification protocol.
References
Application Note and Protocol: Recrystallization of 2-Bromopyridin-3-yl Acetate
Abstract
This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of 2-Bromopyridin-3-yl acetate. Given the absence of a standardized public method for this specific molecule, this guide emphasizes a systematic, first-principles approach. It is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity crystalline material. The protocols herein detail solvent screening methodologies, a full-scale recrystallization procedure, and troubleshooting strategies for common challenges such as oiling out and poor crystal formation.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique in synthetic chemistry for the purification of solid compounds.[1] The process leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1][2] Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.[2]
This compound is a heterocyclic compound containing a moderately polar pyridine ring, a bromo substituent, and an ester (acetate) functional group. The presence of the basic nitrogen atom in the pyridine ring and the polar acetate group suggests that a solvent of intermediate polarity might be effective.[3][4] However, pyridine-containing compounds can sometimes present challenges in crystallization.[4] Therefore, a systematic approach to solvent selection is paramount.
Pre-Protocol Considerations: Physicochemical Properties
-
Melting Point: The melting point of the crude material provides a baseline for purity and is critical for selecting a solvent with an appropriate boiling point to avoid "oiling out"—where the solid melts in the hot solvent instead of dissolving.
-
Solubility: The "like dissolves like" principle suggests that solvents with similar polarity to the solute are likely to be effective.[3] The presence of the ester group might indicate solubility in solvents like ethyl acetate.[4] A preliminary, small-scale solubility test is the most reliable method to identify a suitable solvent system.[5]
Experimental Workflow for Solvent Selection
The following diagram outlines the logical flow for identifying and optimizing a recrystallization solvent for this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromopyridin-3-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Acetoxypyridine Scaffolds
The 2-bromopyridin-3-yl acetate scaffold is a valuable building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The pyridine core is a common motif in a vast array of pharmaceuticals, and the strategic placement of the bromo and acetoxy functionalities allows for sequential and regioselective functionalization. The electron-withdrawing nature of the acetate group and the inherent electronic properties of the pyridine ring present unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of various palladium-catalyzed cross-coupling strategies for the functionalization of this compound, offering field-proven insights and detailed protocols to enable successful synthesis of complex molecular architectures.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by several factors:
-
The Pyridine Nitrogen: The lone pair of the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. This effect can be mitigated by the choice of appropriate ligands that can displace the pyridine nitrogen from the palladium coordination sphere.
-
The Acetoxy Group: The electron-withdrawing nature of the ortho-acetoxy group can influence the rate of oxidative addition, a key step in the catalytic cycle.
-
Steric Hindrance: The proximity of the acetoxy group to the bromine atom can introduce steric hindrance, which may necessitate the use of bulky ligands to facilitate the coupling reaction.
These factors must be carefully considered when selecting the appropriate catalyst system and reaction conditions for a given transformation.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For a substrate like this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound is often the rate-determining step. The choice of a bulky, electron-rich phosphine ligand can accelerate this step. The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is facilitated by the presence of a base.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Comparative Catalyst Systems for Suzuki-Miyaura Coupling
The choice of the palladium catalyst and ligand is critical for the successful coupling of bromopyridines. The following table provides a comparison of commonly used catalyst systems.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 75-90 | Readily available and cost-effective. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 90-98 | High activity for challenging substrates.[2] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | >95 | Highly active N-Heterocyclic Carbene (NHC) catalyst.[2] |
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Heck Coupling: Vinylation of the Pyridine Ring
The Heck reaction provides a powerful method for the formation of C-C bonds between aryl halides and alkenes.[3] This reaction is particularly useful for introducing vinyl groups onto the pyridine scaffold of this compound.
Mechanistic Insights
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the catalyst.[4][5] The regioselectivity of the alkene insertion is a key consideration.
Caption: Catalytic cycle of the Heck coupling reaction.
Recommended Catalyst Systems for Heck Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 70-85 | Classical conditions, effective for many substrates.[4] |
| PdCl₂((o-tolyl)₃P)₂ | (o-tolyl)₃P | K₃PO₄·3H₂O | Isopropanol | 85 | up to 75 | User-friendly method for heteroaryl bromides.[6] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 80-95 | Bulky phosphine ligand for improved activity. |
Detailed Protocol: Heck Coupling of this compound with n-Butyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Et₃N (2.0 equiv)
-
DMF (anhydrous)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, n-butyl acrylate, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-16 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, reacting terminal alkynes with aryl halides in the presence of a palladium catalyst and a copper(I) co-catalyst.[7]
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[7]
Caption: Catalytic cycles of the Sonogashira coupling.
Optimized Conditions for Sonogashira Coupling of Bromopyridines
For substrates like 2-amino-3-bromopyridines, specific conditions have been optimized to achieve high yields.[8] These conditions are a good starting point for this compound.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(TFA)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 72-96 | Zhu et al., 2017[8] |
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(TFA)₂ (2.5 mol%)
-
PPh₃ (5 mol%)
-
CuI (5 mol%)
-
Et₃N (2.0 equiv)
-
DMF (anhydrous)
Procedure:
-
To a Schlenk flask, add Pd(TFA)₂, PPh₃, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF and stir for 10 minutes.
-
Add this compound, phenylacetylene, and Et₃N.
-
Heat the reaction to 100 °C for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute with water and extract with diethyl ether.
-
Wash the organic phase with saturated NH₄Cl solution and brine.
-
Dry over Na₂SO₄, concentrate, and purify by chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[9]
Mechanistic Considerations
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Effective Catalyst Systems for Amination of Bromopyridines
For the amination of 2-bromopyridines, specific catalyst systems have been developed to overcome the challenges associated with the pyridine substrate.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | 55-98 | Li et al., 2007[10] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 40-51 | Gupta et al., 2013[11] |
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
dppp (10 mol%)
-
NaOt-Bu (2.2 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂, dppp, and NaOt-Bu.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 80 °C overnight.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The introduction of a nitrile group onto the pyridine ring can be achieved through palladium-catalyzed cyanation. This transformation provides access to valuable intermediates for further synthetic manipulations.
Catalyst and Cyanide Source Selection
A practical and ligand-free method for the cyanation of aryl bromides has been developed using Pd(OAc)₂ as the catalyst and K₄[Fe(CN)₆] as a non-toxic cyanide source.[12]
Detailed Protocol: Cyanation of this compound
Materials:
-
This compound (1.0 equiv)
-
K₄[Fe(CN)₆] (0.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Na₂CO₃ (0.2 equiv)
-
NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
To a reaction vessel, add this compound, K₄[Fe(CN)₆], Pd(OAc)₂, and Na₂CO₃.
-
Add NMP as the solvent.
-
Heat the mixture to 120-140 °C for several hours, monitoring by GC-MS.
-
Upon completion, cool the reaction and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a versatile and powerful platform for the synthesis of complex, high-value molecules. The choice of the appropriate catalyst system, including the palladium source, ligand, and base, is paramount for achieving high yields and selectivity. By understanding the mechanistic nuances of each reaction type and carefully optimizing the reaction conditions, researchers can effectively leverage these transformative methods to advance their synthetic goals in drug discovery and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 2-Bromopyridin-3-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the Heck reaction conditions for 2-bromopyridin-3-yl acetate. As a versatile C-C bond-forming reaction, the Heck coupling is instrumental in synthesizing complex molecules, particularly in the pharmaceutical industry. The unique electronic and steric properties of this compound, a key intermediate in many synthetic pathways, necessitate a carefully optimized protocol. This guide delves into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to ensure reproducible and high-yielding reactions. Detailed step-by-step protocols and comparative data are provided to aid researchers in the successful application of this pivotal transformation.
Introduction: The Significance of the Heck Reaction in Pyridine Scaffolds
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1] Its ability to form carbon-carbon bonds with high stereo- and regioselectivity has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Pyridine rings are prevalent structural motifs in a vast array of biologically active compounds. Consequently, the functionalization of pyridines via the Heck reaction is of paramount importance in drug discovery and development.
This compound is a particularly interesting substrate due to its bifunctional nature. The bromine atom serves as the reactive handle for the Heck coupling, while the acetate group can be a precursor for a hydroxyl group or other functionalities. The position of the acetate group ortho to the bromine atom, combined with the electronic influence of the pyridine nitrogen, presents unique challenges and opportunities for optimizing the Heck reaction. This guide will explore these nuances to provide a robust and reliable protocol.
Mechanistic Considerations: The Pd(0)/Pd(II) Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Heck reaction. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1]
Diagram: The Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by the insertion of the alkene into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl group is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydrogen halide from the palladium-hydride complex.
The presence of the pyridine nitrogen can influence the reaction by coordinating to the palladium center, potentially affecting catalyst activity and stability. The ortho-acetoxy group can exert steric hindrance, making the oxidative addition step more challenging and influencing the choice of ligand.
Key Reaction Parameters and Their Optimization
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters.
Palladium Precursor
Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst.[4][5][6] It is air-stable and is reduced in situ to the active Pd(0) species. Other common precursors include PdCl₂ and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). For most applications involving this compound, Pd(OAc)₂ offers a good balance of reactivity, stability, and cost-effectiveness.
Ligands: Mitigating Steric Hindrance and Enhancing Reactivity
The choice of ligand is critical, especially for a sterically demanding substrate like this compound. The ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its electronic and steric properties.
-
Bulky, Electron-Rich Phosphines: For ortho-substituted aryl bromides, bulky and electron-rich phosphine ligands are often preferred as they facilitate the oxidative addition step.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A classic ligand for Heck reactions, its steric bulk can be advantageous.
-
Tri-tert-butylphosphine (P(t-Bu)₃): A highly effective ligand for challenging substrates due to its large cone angle and strong electron-donating ability.
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and form very stable complexes with palladium, making them excellent ligands for Heck reactions, often allowing for lower catalyst loadings and milder reaction conditions.[4][6]
Base: The Driving Force for Catalyst Regeneration
The base plays a crucial role in the reductive elimination step, regenerating the active Pd(0) catalyst. The choice of base can significantly impact the reaction rate and yield.
-
Organic Bases: Triethylamine (Et₃N) is a widely used, cost-effective organic base.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective inorganic bases, with Cs₂CO₃ often being used for more challenging couplings due to its higher basicity and solubility.
Solvent: Ensuring Solubility and Thermal Stability
The solvent must dissolve all reactants and be stable at the required reaction temperature.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and dioxane are excellent solvents for Heck reactions, effectively dissolving the palladium catalyst, the aryl halide, and the base.[4][6] They also have high boiling points, allowing for reactions to be conducted at elevated temperatures.
Recommended Protocol for the Heck Reaction of this compound
This protocol provides a starting point for the optimization of the Heck reaction with this compound and an acrylate derivative.
Diagram: Experimental Workflow
Caption: A typical workflow for the Heck reaction.
Materials
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF and triethylamine to the Schlenk tube.
-
Add the alkene to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data and Troubleshooting
The optimal conditions for the Heck reaction can vary depending on the specific alkene used. The following table provides a summary of typical conditions reported for the Heck reaction of various aryl bromides, which can serve as a guide for optimization.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | >95 | [4][6] |
| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (1) | - | AcONa (2) | DMF | 140 | 50 | Not found |
| Aryl Bromides | n-Butyl acrylate | Pd₂(dba)₃ (0.5) | Phosphine-Imidazolium (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | High | Not found |
| Bromobenzene | Styrene | Pd-complex 6 (2) | - | K₂CO₃ (2) | DMF | 60 | 92 | [5][7] |
Troubleshooting Common Issues:
-
Low Conversion: Increase the reaction temperature, try a more active ligand (e.g., P(t-Bu)₃ or an NHC), or use a stronger base (e.g., Cs₂CO₃). Ensure all reagents and the solvent are anhydrous.
-
Formation of Palladium Black: This indicates catalyst decomposition. Use a more robust ligand, ensure an inert atmosphere is maintained, or decrease the reaction temperature.
-
Side Reactions: If isomerization of the alkene or other side products are observed, it may be necessary to screen different ligands and bases or lower the reaction temperature.
Conclusion
The Heck reaction of this compound is a powerful tool for the synthesis of functionalized pyridine derivatives. A systematic approach to optimizing the reaction conditions, with careful consideration of the catalyst, ligand, base, and solvent, is key to achieving high yields and purity. The protocols and insights provided in this guide serve as a valuable resource for researchers in the field of organic synthesis and drug development, enabling the efficient and reliable synthesis of novel molecular entities.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Sonogashira coupling of 2-Bromopyridin-3-yl acetate with terminal alkynes
Topic: Sonogashira Coupling of 2-Bromopyridin-3-yl Acetate with Terminal Alkynes
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] This application note provides a detailed guide for the palladium and copper-co-catalyzed Sonogashira coupling of this compound with a variety of terminal alkynes. The resulting 2-alkynyl-3-hydroxypyridine derivatives (after acetate hydrolysis) are valuable scaffolds in medicinal chemistry and materials science. We present an in-depth examination of the reaction mechanism, a validated, step-by-step experimental protocol, guidance on reaction optimization, and a summary of the reaction's scope with different alkyne substrates.
Introduction: The Strategic Importance of Alkynylpyridines
The palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, known as the Sonogashira reaction, has become an indispensable tool for creating conjugated enynes and arylalkynes.[2] The reaction is prized for its operational simplicity and mild conditions, which allow for broad functional group tolerance.[1]
Nitrogen-containing heterocycles, particularly the pyridine nucleus, are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[3][4] The direct installation of an alkynyl moiety onto a pyridine ring via Sonogashira coupling provides a powerful and modular route to synthesize complex molecular architectures. The resulting alkynylpyridine intermediates can be further elaborated, making this reaction a key strategic step in many synthetic campaigns. This guide focuses on the this compound substrate, a versatile building block for accessing highly functionalized pyridine derivatives.
The Sonogashira Coupling Mechanism: A Dual Catalytic System
The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding this dual mechanism is critical for troubleshooting and optimizing reaction conditions.
The process begins with the activation of the palladium(II) precatalyst to the active palladium(0) species.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the this compound, forming a Pd(II)-pyridyl complex.
-
Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[5] This step is crucial as it activates the alkyne for the subsequent step.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-pyridyl complex. This is often the rate-determining step of the overall cycle.[6]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex rapidly undergoes reductive elimination to yield the final alkynylpyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Application Profile: Key Parameters for Coupling with this compound
3.1 Substrate Reactivity
The reactivity of the aryl halide is a critical factor, following the general trend: I > Br >> Cl.[1] 2-Bromopyridine is a moderately reactive substrate, making it a good candidate for Sonogashira coupling. The acetate group at the 3-position is electron-withdrawing, which can help promote the initial oxidative addition step.[7] This ester functionality is generally stable under the mild, basic conditions of the reaction.
3.2 Catalyst and Ligand Selection
-
Palladium Source: Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. While Pd(PPh₃)₄ can be used directly as a Pd(0) source, Pd(II) sources like PdCl₂(PPh₃)₂ are often more stable and are reduced in situ to the active Pd(0) species.[1] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.[8]
-
Ligands: Triphenylphosphine (PPh₃) is the most common ligand. Its role is to stabilize the palladium center and modulate its reactivity. Electron-rich and sterically bulky phosphine ligands can sometimes accelerate the reaction, particularly the oxidative addition step.[2]
3.3 The Role of Copper and Potential Issues
The copper(I) cocatalyst (usually CuI) is essential for increasing the reaction rate under mild conditions.[5] However, its presence can lead to a significant side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[1] This side reaction is promoted by the presence of oxygen. Therefore, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to minimize this undesired pathway.[1] In cases where homocoupling is a persistent issue, "copper-free" Sonogashira protocols have been developed, though they often require harsher conditions or more specialized ligands.[9]
3.4 Base and Solvent
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves two purposes: to neutralize the HBr generated during the reaction and to facilitate the formation of the copper acetylide.[10]
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used as they effectively dissolve the various organic and organometallic species involved.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triphenylphosphine [PPh₃] (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.025 equiv), CuI (0.05 equiv), and PPh₃ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe. Follow with the addition of triethylamine (2.0 equiv) and phenylacetylene (1.2 equiv).
-
Reaction Conditions: Lower the flask into a preheated oil bath set to 65-70 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(phenylethynyl)pyridin-3-yl acetate.
Reaction Scope: Versatility with Terminal Alkynes
The Sonogashira coupling of this compound is compatible with a wide range of terminal alkynes. The following table summarizes the expected outcomes with various alkyne substitution patterns, based on established literature for similar heteroaryl halides.[4][11]
| Entry | Alkyne Substrate (R²) | Product | Expected Yield | Notes |
| 1 | Phenyl | 2-(Phenylethynyl)pyridin-3-yl acetate | 85-95% | Electronically neutral aryl alkynes couple efficiently. |
| 2 | 4-Methoxyphenyl | 2-((4-Methoxyphenyl)ethynyl)pyridin-3-yl acetate | 88-96% | Electron-donating groups on the aryl ring are well-tolerated. |
| 3 | 4-Trifluoromethylphenyl | 2-((4-(Trifluoromethyl)phenyl)ethynyl)pyridin-3-yl acetate | 80-90% | Electron-withdrawing groups are also compatible. |
| 4 | Cyclohexylacetylene | 2-(Cyclohexylethynyl)pyridin-3-yl acetate | 65-75% | Aliphatic alkynes are generally less reactive than aryl alkynes. |
| 5 | 1-Hexyne | 2-(Hex-1-yn-1-yl)pyridin-3-yl acetate | 60-70% | Linear alkyl alkynes can couple successfully. |
| 6 | (Trimethylsilyl)acetylene | 2-((Trimethylsilyl)ethynyl)pyridin-3-yl acetate | 70-80% | Silyl-protected alkynes are useful for further functionalization. |
| 7 | Propargyl alcohol | 2-(3-Hydroxyprop-1-yn-1-yl)pyridin-3-yl acetate | 75-85% | Free hydroxyl groups are generally tolerated. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion: This may indicate inactive catalyst. Ensure the Pd(II) precatalyst is properly reduced or use a fresh bottle. Check that the reaction is truly anaerobic, as oxygen can deactivate the catalyst. The reactivity of bromides may require slightly elevated temperatures compared to iodides.[1]
-
Significant Homocoupling: This is a classic sign of oxygen contamination leading to the Glaser coupling side reaction.[1] Ensure the system is thoroughly purged with inert gas before and during the reaction. Using freshly distilled, degassed solvents is highly recommended.
-
Dark Black Coloration: The formation of palladium black (insoluble, inactive Pd(0)) can occur, especially at higher temperatures or with prolonged reaction times. Adding a small excess of phosphine ligand can sometimes help stabilize the catalytic species in solution.
-
Hydrolysis of Acetate: While generally stable, the acetate group can be hydrolyzed under strongly basic conditions or during an aqueous workup if the pH is too high. A mild workup is recommended. The hydrolysis can, of course, be performed intentionally post-coupling to yield the corresponding 3-hydroxypyridine derivative.
Conclusion
The Sonogashira coupling provides a reliable and versatile method for the synthesis of 2-alkynylpyridin-3-yl acetates. By carefully controlling reaction parameters—particularly catalyst choice, the exclusion of oxygen, and appropriate selection of base and solvent—this protocol can be successfully applied to a broad range of terminal alkynes. The resulting products are valuable, highly functionalized heterocyclic building blocks poised for further application in drug discovery and materials development.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. golden.com [golden.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridin-3-yl Acetate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromopyridin-3-yl acetate. This transformation is a crucial method for the synthesis of N-aryl pyridin-3-yl acetates, which are valuable intermediates in medicinal chemistry and materials science.
Introduction: The Significance of Aminopyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The introduction of an amino group onto the pyridine ring via C-N bond formation is a pivotal step in the synthesis of numerous biologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for forging these C(sp²)-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1][2][3]
Specifically, the amination of this compound presents a unique challenge due to the presence of the electron-withdrawing acetate group and the coordinating nitrogen atom within the pyridine ring. This guide provides a detailed protocol and mechanistic insights to successfully navigate these challenges and achieve high-yielding synthesis of the desired aminopyridine derivatives.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4][5][6] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: A low-valent Pd(0) complex, generated in situ, undergoes oxidative addition to the aryl halide (this compound). This is often the rate-determining step. The reactivity of the halide follows the general trend I > Br > Cl.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
dot digraph "Buchwald-Hartwig Amination Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition Complex" [label="Ar-Pd(II)(Br)L2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine Coordination" [label="[Ar-Pd(II)(NHR'R'')L2]+Br-", fillcolor="#FBBC05", fontcolor="#202124"]; "Amido Complex" [label="Ar-Pd(II)(NR'R'')L2", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative Addition Complex" [label="Ar-Br"]; "Oxidative Addition Complex" -> "Amine Coordination" [label="HNR'R''"]; "Amine Coordination" -> "Amido Complex" [label="Base, -HBase+Br-"]; "Amido Complex" -> "Pd(0)L2" [label="Reductive Elimination\nAr-NR'R''"]; } caption [label="Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.", fontname="Arial", fontsize=10];
Experimental Protocol: Amination of this compound
This protocol provides a general procedure that can be optimized for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)[8]
-
Standard glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
Experimental Workflow:
dot digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
A [label="1. Reagent Preparation\n(Inert Atmosphere)"]; B [label="2. Reaction Assembly\n(Schlenk Flask/Glovebox)"]; C [label="3. Reaction Execution\n(Heating & Stirring)"]; D [label="4. Work-up\n(Quenching & Extraction)"]; E [label="5. Purification\n(Column Chromatography)"]; F [label="6. Product Analysis\n(NMR, MS)"];
A -> B; B -> C; C -> D; D -> E; E -> F; } caption [label="Figure 2: General Experimental Workflow.", fontname="Arial", fontsize=10];
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.2-3.6 mol%).
-
Reagent Addition: Add the base (1.5-2.5 equivalents). The choice of base is critical; strong bases like NaOtBu are highly effective but may not be compatible with base-sensitive functional groups.[6] For the acetate moiety in the substrate, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to minimize hydrolysis, although this might require higher temperatures.[9]
-
Substrate and Nucleophile: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent. Toluene and dioxane are commonly used solvents for this reaction.[8]
-
Reaction Conditions: Seal the flask and heat the reaction mixture with vigorous stirring. Typical reaction temperatures range from 80-110 °C.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Key Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for the amination of this compound.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald/Hartwig Precatalysts (G3, G4) | Precatalysts are often more air-stable and provide more reproducible results.[5] |
| Ligand | XPhos, RuPhos, BINAP, Josiphos-type ligands | Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[4][9] For heteroaromatic substrates, bidentate ligands can be advantageous.[2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | The choice of base influences reaction rate and functional group tolerance.[6] For the acetate group, K₃PO₄ or Cs₂CO₃ are milder options.[9] |
| Solvent | Toluene, Dioxane, THF | The solvent affects the solubility of reagents and the stability of the catalytic species.[8][9] |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive aryl bromides and when using weaker bases.[5] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor choice of ligand/base, insufficient temperature. | Use a fresh palladium source and ligand. Screen different ligands and bases.[9] Increase the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere.[10] |
| Side Product Formation (e.g., Hydrodehalogenation) | Presence of water, competitive β-hydride elimination. | Ensure rigorous exclusion of water and oxygen. The choice of ligand can influence the rate of reductive elimination versus side reactions.[4] |
| Acetate Group Hydrolysis | Base is too strong. | Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[9] |
| Formation of Di-arylated Amine (with primary amines) | High catalyst loading, prolonged reaction time. | Reduce catalyst loading and carefully monitor the reaction to stop it upon completion. The choice of ligand can also influence mono- versus diarylation.[2] |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of valuable aminopyridine derivatives. Careful consideration of the catalyst system, base, and reaction conditions is paramount for achieving high yields and purity. This guide provides a solid foundation for developing and optimizing this important transformation in a research and development setting.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. research.rug.nl [research.rug.nl]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Application Notes & Protocols: Leveraging 2-Bromopyridin-3-yl Acetate in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 2-Bromopyridin-3-yl acetate, a highly versatile and strategic building block in the synthesis of pharmaceutical intermediates. We will dissect its chemical properties and significance, focusing on its application in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. The protocols herein are structured to be self-validating, supported by authoritative citations, and visualized for enhanced clarity, ensuring both scientific integrity and practical utility in the laboratory.
Introduction: The Strategic Value of this compound
This compound (CAS No: 92671-70-0) is a bifunctional reagent of significant interest in medicinal chemistry.[1] Its structure combines two key reactive sites: a bromine atom at the 2-position of the pyridine ring and an acetate group at the 3-position. This unique arrangement offers a powerful synthetic handle for constructing complex molecular architectures commonly found in pharmacologically active agents.
-
The Pyridine Core: The pyridine ring is a privileged scaffold, present in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.
-
The 2-Bromo Group: The bromine atom serves as an excellent leaving group, making it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.[2][3] This enables the facile introduction of aryl, alkyl, and amino substituents at the 2-position.
-
The 3-Acetate Group: The acetate functions as a protecting group for a 3-hydroxyl moiety. The 3-hydroxypyridine motif is a critical pharmacophore in many drug candidates. The acetate allows for synthetic manipulations at other parts of the molecule before its strategic removal to unmask the hydroxyl group.[4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Typically a solid or oil |
| Boiling Point | ~284.9 °C (Predicted)[1] |
| Density | ~1.58 g/cm³ (Predicted)[1] |
Safety and Handling
As with all laboratory reagents, proper safety protocols must be strictly followed when handling this compound and its parent compound, 2-bromopyridine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[5][8]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances such as strong oxidizing agents and acids.[5][7][8]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[5][7] If inhaled, move to fresh air.[5] If swallowed, do NOT induce vomiting and seek immediate medical attention.[6][7]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized in its performance in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their efficiency and functional group tolerance in building molecular complexity.[2][9]
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures, a common feature in many pharmaceutical agents.[2][10] Using this compound, researchers can efficiently synthesize 2-aryl-3-acetoxypyridines, which are direct precursors to valuable 2-aryl-3-hydroxypyridine intermediates.
Causality Behind the Protocol: The choice of a palladium catalyst, often in its Pd(0) oxidation state, is critical for the initial oxidative addition into the C-Br bond, which is the rate-determining step of the catalytic cycle.[10] A base is essential to activate the boronic acid partner for the transmetalation step.[11] The use of a mixed solvent system, such as dioxane and water, facilitates the dissolution of both the organic and inorganic reagents.[2] Critically, the reaction must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Synthesis of 2-(4-methoxyphenyl)pyridin-3-yl acetate
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Seal the flask and thoroughly degas the mixture by sparging with argon for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
Table 1: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Provides the active Pd(0) catalyst. |
| Boron Reagent | Arylboronic Acid or Ester | Stable source of the aryl nucleophile.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent for transmetalation.[2][13] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes both organic and inorganic components.[13] |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines that are prevalent in pharmaceuticals.[9][14] This reaction allows for the direct coupling of this compound with a wide variety of primary and secondary amines.
Causality Behind the Protocol: This reaction requires a palladium catalyst and a specialized phosphine ligand (e.g., BINAP, dppf). The ligand is not a passive spectator; it modulates the steric and electronic properties of the palladium center, facilitating both the oxidative addition and the crucial C-N bond-forming reductive elimination step.[15] A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine, generating the active nitrogen nucleophile for the catalytic cycle.[15] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.[16]
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 2: Synthesis of 2-(morpholino)pyridin-3-yl acetate
-
Inert Atmosphere Setup: In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), (±)-BINAP (0.06 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
Reagent Addition: Add morpholine (1.2 eq) and this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 100 °C for 16-24 hours.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the product.[17]
Table 2: Typical Buchwald-Hartwig Amination Parameters
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, air-stable pre-catalysts.[15] |
| Ligand | BINAP, Xantphos, dppf | Sterically bulky phosphines that promote reductive elimination.[16] |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic base to deprotonate the amine.[16] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents required. |
| Temperature | 80 - 110 °C | Drives the reaction, especially with less reactive amines.[16] |
Mizoroki-Heck Coupling: Alkene Vinylation
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing access to substituted alkenes.[18][19] This reaction is valuable for installing vinyl groups or more complex unsaturated side chains onto the pyridine core, which can serve as handles for further functionalization or as key structural elements themselves.
Causality Behind the Protocol: The Heck reaction proceeds via a Pd(0)/Pd(II) cycle.[19] A key step is the syn-addition of the aryl-palladium species across the alkene double bond, followed by a syn-β-hydride elimination to release the product and regenerate the palladium catalyst.[19] A base, typically a hindered amine like triethylamine, is required to neutralize the HBr generated during the cycle.[20] High temperatures are often needed to promote the reaction, and polar aprotic solvents like DMF or NMP are commonly used.[20][21]
Caption: Workflow for Mizoroki-Heck Coupling.
Protocol 3: Synthesis of (E)-butyl 3-(3-acetoxypyridin-2-yl)acrylate
-
Reagent Setup: To a sealable reaction vessel, add this compound (1.0 eq), palladium(II) acetate [Pd(OAc)₂] (0.03 eq), and tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 eq).
-
Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF), followed by n-butyl acrylate (1.5 eq) and triethylamine (Et₃N, 2.0 eq).
-
Reaction: Seal the vessel and heat to 120 °C for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography to afford the trans-alkene product.
Strategic Deprotection: Accessing the 3-Hydroxypyridine Core
A final, crucial application is the deprotection of the acetate group to unmask the 3-hydroxyl functionality. This step is often performed late-stage to reveal the final active pharmaceutical ingredient or an intermediate for further modification.
Causality Behind the Protocol: The ester hydrolysis can be achieved under basic (saponification) or acidic conditions. However, for complex molecules with sensitive functional groups, milder, more selective methods are preferable. Titanium(IV) isopropoxide, for example, can selectively cleave acetates in the presence of other protecting groups like benzoates or various ethers, proceeding under neutral, room temperature conditions.[4]
Caption: Selective Acetate Deprotection Workflow.
Protocol 4: Selective Deprotection of an Acetate
-
Reaction Setup: Dissolve the acetate-protected pyridine substrate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Reagent Addition: Add titanium(IV) isopropoxide [Ti(OiPr)₄] (1.0-1.2 eq) dropwise at room temperature.[4]
-
Reaction: Stir the mixture at room temperature for 10-12 hours, monitoring by TLC.
-
Workup: Cool the reaction in an ice bath and carefully quench with a few drops of dilute HCl. Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify as needed to yield the 3-hydroxypyridine product.[4]
Conclusion
This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its capacity to undergo a suite of high-utility cross-coupling reactions, combined with the latent reactivity of the protected hydroxyl group, makes it an invaluable precursor for the construction of diverse and complex pharmaceutical intermediates. The protocols and insights provided in this guide aim to empower researchers to effectively harness the synthetic potential of this versatile building block in their drug discovery and development endeavors.
References
- 1. This compound CAS#: 92671-70-0 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 21. mdpi.com [mdpi.com]
Application Note: Protocol for the Deacetylation of 2-Bromopyridin-3-yl Acetate to 2-Bromo-3-hydroxypyridine
Introduction
2-Bromo-3-hydroxypyridine is a valuable building block in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Its utility stems from the presence of three key functional groups: the pyridine ring, a bromo substituent, and a hydroxyl group, which allow for diverse subsequent chemical modifications. The hydroxyl group is often protected as an acetate ester, 2-Bromopyridin-3-yl acetate, to prevent unwanted side reactions during preceding synthetic steps. The efficient removal of this acetyl protecting group is a critical final step to yield the desired 2-bromo-3-hydroxypyridine. This application note provides detailed protocols for the deacetylation of this compound under both basic and acidic conditions, along with insights into the underlying chemical principles.
Chemical Transformation Overview
The deacetylation of this compound is a hydrolysis reaction that can be effectively catalyzed by either a base or an acid. The choice between these two general methods often depends on the overall stability of the molecule and the presence of other functional groups that might be sensitive to the reaction conditions.
-
Base-Catalyzed Deacetylation (Saponification): This is a widely used and generally high-yielding method. A hydroxide source, such as sodium hydroxide or potassium hydroxide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group.
-
Acid-Catalyzed Deacetylation: This method is typically employed when the substrate is sensitive to strong bases. A protic acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a weak nucleophile like water or an alcohol solvent.[1][2]
Experimental Protocols
This section details two reliable methods for the deacetylation of this compound.
Protocol 1: Base-Catalyzed Deacetylation
This protocol utilizes sodium hydroxide in a methanol-water solvent system. The use of methanol as a co-solvent ensures the solubility of the starting material.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material).
-
Reagent Addition: While stirring, add a 2 M aqueous solution of sodium hydroxide (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Work-up - Quenching and Neutralization: Once the reaction is complete, carefully neutralize the mixture by the dropwise addition of 1 M HCl until a pH of ~7 is reached.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-bromo-3-hydroxypyridine can be purified by recrystallization or column chromatography on silica gel.
Visual Workflow for Base-Catalyzed Deacetylation:
Caption: Workflow for the base-catalyzed deacetylation of this compound.
Protocol 2: Acid-Catalyzed Deacetylation
This protocol is an alternative for substrates that may be sensitive to basic conditions. It employs hydrochloric acid in an aqueous methanol solution.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add concentrated hydrochloric acid (0.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
Work-up - Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude 2-bromo-3-hydroxypyridine by recrystallization or silica gel column chromatography.
Visual Workflow for Acid-Catalyzed Deacetylation:
Caption: Workflow for the acid-catalyzed deacetylation of this compound.
Data Summary and Comparison
The choice of protocol can influence the reaction time and yield. The following table provides a general comparison based on typical outcomes for aryl acetate deacetylation.
| Parameter | Base-Catalyzed Protocol | Acid-Catalyzed Protocol |
| Catalyst | Sodium Hydroxide | Hydrochloric Acid |
| Temperature | Room Temperature | Reflux (~65 °C) |
| Typical Reaction Time | 1-3 hours | 4-12 hours |
| Typical Yield | > 90% | 80-90% |
| Key Considerations | Fast and high-yielding. | Suitable for base-sensitive substrates. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, consider increasing the reaction time or, for the base-catalyzed method, gently warming the reaction mixture to 40-50 °C. For the acid-catalyzed method, ensure a sufficient reflux temperature is maintained.
-
Side Reactions: The pyridine ring is generally stable under these conditions. However, prolonged exposure to strong acid or base at high temperatures could potentially lead to degradation.
-
Work-up: Thorough neutralization is crucial to prevent the product from remaining in the aqueous layer as a salt (phenoxide or pyridinium). Ensure the pH is adjusted correctly before extraction.
-
Purification: 2-bromo-3-hydroxypyridine is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often an effective purification method.
Conclusion
The deacetylation of this compound is a straightforward and high-yielding transformation that can be achieved under both basic and acidic conditions. The base-catalyzed method is generally preferred for its speed and efficiency at room temperature. However, the acid-catalyzed protocol provides a reliable alternative for substrates that are not compatible with basic conditions. The choice of the optimal protocol will depend on the specific requirements of the overall synthetic route.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromopyridin-3-yl Acetate
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers encountering challenges with the coupling of 2-Bromopyridin-3-yl acetate. This substrate presents a unique combination of issues, including potential catalyst inhibition from the pyridine nitrogen and the base-sensitivity of the acetate functional group. Our goal is to provide a framework for understanding these challenges and a logical approach to overcoming them, transforming low-yielding attempts into successful, high-yield syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common failure modes for this specific transformation in a question-and-answer format. We delve into the causality behind each issue and provide actionable solutions grounded in established organometallic principles.
Q1: Why is my Suzuki coupling of this compound resulting in low or no yield, despite success with other aryl bromides?
A: This is a frequent challenge stemming from the specific structure of your substrate. Low yields with 2-halopyridines are often not a simple matter of suboptimal conditions but are rooted in two primary substrate-specific issues:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen, positioned ortho to the reaction site, can coordinate strongly to the palladium catalyst.[1] This coordination occupies a site on the palladium that is necessary for the catalytic cycle to proceed, effectively "poisoning" or inhibiting the catalyst.
-
Substrate Instability: The acetate group is an ester, which is susceptible to hydrolysis under the basic conditions required for the Suzuki reaction. This creates a competing reaction pathway that consumes your starting material, forming 2-bromo-3-hydroxypyridine, which may not be desired and may further complicate the reaction.
Secondary, but still critical, factors common to all Suzuki couplings may also be at play, such as inefficient degassing, instability of the boronic acid partner, or a suboptimal choice of ligand, base, or solvent.[2][3]
Q2: I suspect the pyridine nitrogen is poisoning my catalyst. How can I mitigate this?
A: Your suspicion is well-founded, as this is the most common pitfall for 2-halopyridine substrates.[1] The solution lies in choosing a catalyst system where the ligand effectively shields the palladium center, preventing the pyridine nitrogen from coordinating.
The Causality: Standard ligands like triphenylphosphine (PPh₃) are often not bulky enough to prevent this inhibitory interaction. To overcome this, you must use bulky (high steric hindrance) and electron-rich phosphine ligands. These ligands create a "cone" around the palladium atom that sterically blocks the pyridine nitrogen while their electron-donating nature promotes the crucial, and often rate-limiting, oxidative addition step.[1][4]
Solutions:
-
Ligand Screening: A small screen of modern, bulky phosphine ligands is the most effective strategy.[2] Pre-formed palladium complexes (precatalysts) of these ligands are often more reliable.
-
Recommended Ligands: The "Buchwald-type" biarylphosphines are industry standards for this challenge. Consider the ligands in the table below.
| Ligand Name | Structure Type | Key Features & When to Use |
| SPhos | Biarylphosphine | Excellent general-purpose ligand for heteroaryl couplings. A very strong first choice.[1][5] |
| XPhos | Biarylphosphine | Offers increased steric bulk over SPhos. Ideal for particularly difficult or sterically demanding couplings.[1] |
| RuPhos | Biarylphosphine | Another highly effective, bulky ligand often used for challenging heteroaromatic substrates.[1] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Alkylphosphine | A very bulky and electron-rich ligand. Can be highly effective but may require careful handling due to air sensitivity.[2] |
Q3: My TLC/LCMS shows the disappearance of my starting material, but little product formation and a new, more polar spot. Is the acetate group hydrolyzing?
A: Yes, this is a strong indication of ester hydrolysis. The basic conditions necessary to activate the boronic acid for transmetalation can also catalyze the cleavage of your acetate ester, especially at elevated temperatures.
The Causality: The transmetalation step of the Suzuki cycle requires a base to form a more nucleophilic "ate" complex with the boronic acid.[6] However, stronger bases (like K₃PO₄ or Cs₂CO₃) and the presence of water can lead to saponification of the ester.
Solutions:
-
Base Selection: The choice of base is a critical balancing act. You need a base strong enough to promote transmetalation but mild enough to minimize hydrolysis.
-
Start with milder bases: Potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often sufficient and are less aggressive toward the ester.[2]
-
Use phosphate bases cautiously: Tribasic potassium phosphate (K₃PO₄) is a very effective base for Suzuki couplings but increases the risk of hydrolysis. If used, consider shorter reaction times or lower temperatures. Some anhydrous couplings with K₃PO₄ benefit from a small amount of water (3-5 equivalents), but this must be carefully controlled.[2][7]
-
-
Reaction Temperature & Time: Monitor the reaction closely. Higher temperatures accelerate both the desired coupling and the undesired hydrolysis. Aim for the lowest temperature that gives a reasonable reaction rate (e.g., 80-90 °C) and avoid prolonged heating once the starting material is consumed.
Q4: My main side-product is the de-brominated starting material (pyridin-3-yl acetate) or a homocoupled boronic acid dimer. What is happening?
A: These are two distinct and common side reactions in Suzuki couplings.
-
De-bromination (Proto-dehalogenation): This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a proton source before it can couple with the boronic acid.[3][8]
-
Cause: Often caused by trace water in solvents or reagents, or by side reactions with certain solvents (like alcohols) or amine bases that can generate a palladium-hydride species.[3]
-
Solution: Ensure all reagents and solvents are rigorously dried and anhydrous. Use high-purity, degassed solvents.
-
-
Homocoupling (Glaser-type coupling): This is the reaction of two molecules of your boronic acid to form a biaryl dimer.
-
Cause: This side reaction is primarily promoted by the presence of oxygen, which can interfere with the catalytic cycle and oxidize the Pd(0) catalyst.[1][2]
-
Solution: Rigorous degassing of the reaction mixture is non-negotiable. Use one of the following techniques:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, subject the sealed reaction flask to at least three cycles of freezing the contents in liquid nitrogen, evacuating under high vacuum, and then thawing under an inert gas atmosphere.[2]
-
-
Q5: My boronic acid seems to be degrading before the reaction is complete. How can I improve its stability?
A: Boronic acids, especially heteroaryl boronic acids, are susceptible to a process called protodeboronation , where the C-B bond is cleaved by a proton source, replacing it with a C-H bond.[2][9]
The Causality: This process can be catalyzed by trace acid or base and is often accelerated by water and heat, consuming your coupling partner and lowering the yield.[9]
Solutions:
-
Use Boronic Esters: Boronic acid pinacol esters (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than their corresponding boronic acids.[1][3] They act as a "slow-release" source of the active boron species under the reaction conditions.[10] If you are starting from the boronic acid, consider converting it to the pinacol ester first.
-
Stoichiometry: Using a slight excess of the boron reagent (e.g., 1.2–1.5 equivalents) can help compensate for minor degradation and drive the reaction to completion.[2]
-
Use Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are also excellent coupling partners, often showing enhanced reactivity and resistance to protodeboronation.[1][11]
Visualized Workflows and Mechanisms
Visual aids are crucial for understanding complex chemical processes. The following diagrams illustrate the Suzuki catalytic cycle, common pitfalls, and a logical troubleshooting workflow.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways that can lead to low yield in the target reaction.
Caption: A decision tree for systematic troubleshooting of the reaction.
Experimental Protocols
Here we provide two detailed protocols. The first is a general starting point that may yield poor results with this specific substrate. The second is an optimized protocol incorporating the troubleshooting advice from the previous section.
Protocol 1: General (Non-Optimized) Starting Conditions
This protocol uses common, but likely suboptimal, conditions for this specific transformation and may serve as a baseline for comparison.
Reagents & Stoichiometry:
| Reagent | M.W. | Amount | Mmol | Equivalents |
| This compound | 216.03 | 216 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 (3 mol%) |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
To a 25 mL round-bottom flask, add this compound (216 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Fit the flask with a rubber septum and purge with nitrogen for 10 minutes.
-
Add 1,4-Dioxane (8 mL) and Water (2 mL). Bubble nitrogen through the suspension for another 15 minutes.
-
Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) in one portion.
-
Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 12 hours.
-
Monitor by TLC or LCMS. Expect to see incomplete conversion, starting material degradation, and side-product formation.
Protocol 2: Optimized Protocol for this compound
This protocol incorporates a bulky ligand, a more stable boronate ester, and rigorous degassing to address the key challenges of this coupling.
Reagents & Stoichiometry:
| Reagent | M.W. | Amount | Mmol | Equivalents |
| This compound | 216.03 | 216 mg | 1.0 | 1.0 |
| Phenylboronic acid pinacol ester | 204.06 | 306 mg | 1.5 | 1.5 |
| SPhos Precatalyst (G3 or G4) | ~780-850 | 17 mg | 0.02 | 0.02 (2 mol%) |
| K₃PO₄ (finely ground) | 212.27 | 425 mg | 2.0 | 2.0 |
| Anhydrous 1,4-Dioxane | - | 10 mL | - | - |
Procedure:
-
Preparation: Add this compound (216 mg, 1.0 mmol), Phenylboronic acid pinacol ester (306 mg, 1.5 mmol), and finely ground K₃PO₄ (425 mg, 2.0 mmol) to an oven-dried Schlenk flask equipped with a stir bar.
-
Atmosphere Control: Seal the flask, and perform 3-5 cycles of evacuating the flask under high vacuum and backfilling with high-purity argon or nitrogen.
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (10 mL) via syringe.
-
(Optional but Recommended) Freeze-Pump-Thaw: For best results, freeze the flask contents in liquid nitrogen until solid. Evacuate under high vacuum for 5 minutes, then close the vacuum line and allow the mixture to thaw under a static argon atmosphere. Repeat this cycle two more times.[2]
-
Catalyst Addition: Under a positive pressure of argon, quickly add the SPhos precatalyst (17 mg, 0.02 mmol).
-
Reaction: Seal the flask and heat the mixture to 85 °C with vigorous stirring for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LCMS analysis of a quenched aliquot. The reaction is often complete in a shorter timeframe than standard protocols.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate. Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. scite.ai [scite.ai]
- 5. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling with 2-Bromopyridin-3-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for cross-coupling reactions involving 2-bromopyridin-3-yl acetate. This guide is designed to help you navigate the common challenges and side reactions encountered when using this versatile building block in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction with this compound. What's causing this and how can I prevent it?
A1: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki couplings.[1] This issue is often exacerbated by the presence of oxygen, which can promote the oxidative homocoupling pathway.[2][3] Additionally, palladium(II) species can react stoichiometrically with the boronic acid to produce the homocoupled product.[2] For electron-deficient boronic acids, this side reaction can be particularly prevalent.[4][5][6]
Troubleshooting Workflow: Boronic Acid Homocoupling
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromopyridin-3-yl Acetate Amination
Welcome to the technical support center for the amination of 2-bromopyridin-3-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Drawing from established principles of palladium-catalyzed cross-coupling reactions, this document provides in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is not working or giving very low yields. What are the most common starting points for troubleshooting?
A1: Low yields in the amination of pyridine substrates are a common challenge. The primary factors to investigate systematically are catalyst deactivation, suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), and the integrity of your reagents. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity, while the acetate group may be sensitive to certain bases. A systematic screening of reaction parameters is the most effective approach to identify the root cause of low conversion.[1][2]
Q2: I observe the formation of a black precipitate in my reaction. What does this indicate and how can I prevent it?
A2: The appearance of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition.[3] This inactive form of palladium results from the agglomeration of Pd(0) species, often triggered by high temperatures, an insufficient ligand-to-palladium ratio, or the presence of impurities.[1] To prevent this, ensure your reaction is conducted under strictly anaerobic conditions, consider using a lower reaction temperature, and screen different ligands that can better stabilize the catalytic species. The use of modern, well-defined palladium precatalysts can also lead to cleaner reactions with less decomposition.[4]
Q3: Can the acetate group on my starting material be cleaved under the reaction conditions?
A3: Yes, the acetate group is an ester and is susceptible to hydrolysis under basic conditions, especially with strong alkoxide bases like sodium tert-butoxide at elevated temperatures. This would lead to the formation of 2-bromo-3-hydroxypyridine. If you suspect this is occurring, consider using weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2][4] These bases are often effective in Buchwald-Hartwig aminations and are less likely to promote ester cleavage.[4] Monitoring the reaction by LC-MS can help you identify the formation of this de-acetylated byproduct.
Troubleshooting Guide
Issue 1: Low to No Product Formation
If you are observing minimal or no formation of the desired aminated product, a systematic approach to optimizing your reaction conditions is necessary. The interplay between the palladium source, ligand, base, and solvent is critical for success.
Caption: A systematic workflow for troubleshooting low-yield amination reactions.
-
Ligand Selection: The choice of phosphine ligand is paramount for the successful amination of heteroaromatic halides.[2] For pyridine substrates, bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, and RuPhos often provide excellent results by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[2] Bidentate ligands like BINAP have also been successfully employed in the amination of bromopyridines.[5][6]
-
Base Selection: The base plays a critical role in the deprotonation of the amine and the overall efficiency of the catalytic cycle.[7][8] While strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are commonly used, they may cause the degradation of sensitive substrates.[2] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives to consider, especially given the potential for acetate hydrolysis.[2][4]
-
Solvent Optimization: The solvent influences the solubility of the reagents and the stability of the catalytic complex.[2] Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are widely used in Buchwald-Hartwig aminations.[9] The choice of solvent can also impact the efficacy of the chosen base.[7][8]
| Parameter | Recommendation | Rationale |
| Ligand | Screen bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) and bidentate ligands (e.g., BINAP). | These ligands are known to be effective for challenging substrates like pyridines by stabilizing the palladium center and facilitating key steps in the catalytic cycle.[2][10] |
| Base | Start with a strong base like NaOt-Bu, but also screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄. | To balance the need for efficient amine deprotonation with the potential for substrate degradation (acetate hydrolysis).[2][4] |
| Solvent | Toluene, Dioxane, or THF. | These are common, effective, and relatively non-coordinating solvents for this type of reaction.[9] |
| Temperature | Typically between 80-110 °C. Lower temperatures may be possible with a highly active catalyst system. | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without excessive catalyst decomposition.[11] |
| Palladium Source | Use a modern palladium precatalyst (e.g., XPhos Pd G3). | These are often more reliable and efficient at generating the active Pd(0) species compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] |
Issue 2: Common Side Reactions and Their Mitigation
Identifying byproducts through techniques like LC-MS or NMR is the first step in addressing side reactions that compete with your desired amination.[1]
Caption: Common side reactions in the amination of this compound.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, yielding 3-acetoxypyridine. This can be promoted by moisture or other proton sources and can be a competitive pathway if the desired C-N bond formation is slow.
-
Mitigation: Ensure the use of anhydrous solvents and reagents and conduct the reaction under a strictly inert atmosphere. Using bulky ligands that favor reductive elimination over other pathways can also help.[1]
-
-
Acetate Hydrolysis: As previously mentioned, the ester can be cleaved to give 2-bromo-3-hydroxypyridine.
-
Homocoupling: Dimerization of the starting aryl bromide can sometimes occur, especially at higher temperatures with a less active catalyst system.
-
Mitigation: Screen for a more active catalyst/ligand combination that promotes the desired cross-coupling at a lower temperature.[1]
-
Experimental Protocols
General Procedure for Screening Reaction Conditions
The following protocol is a general guideline for screening various parameters to optimize the amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Reagent Preparation:
-
To an array of oven-dried reaction vials equipped with stir bars, add the appropriate base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄; typically 1.4-2.0 equivalents).
-
Add the palladium precatalyst (e.g., XPhos Pd G3; 1-5 mol%) and ligand (if not using a precatalyst; 1-2 mol% excess relative to palladium).
-
Add this compound (1.0 equivalent) to each vial.
-
-
Reaction Setup:
-
Seal the vials with septa and purge with an inert gas.
-
Add the amine coupling partner (1.1-1.5 equivalents) via syringe, followed by the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
-
Reaction and Monitoring:
-
Place the vials in a preheated aluminum block on a magnetic stir plate at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC-MS, or LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete (or has stalled), cool the vials to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Analyze the crude mixture to determine the conversion and yield of the desired product, as well as the formation of any byproducts.
-
This systematic approach will allow you to efficiently identify the optimal combination of catalyst, ligand, base, and solvent for your specific amination reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromopyridin-3-yl acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning encountered during reactions involving 2-Bromopyridin-3-yl acetate. As Senior Application Scientists, our goal is to explain the causality behind experimental challenges and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with this compound has stalled or is showing very low conversion. How do I know if catalyst poisoning is the issue?
A1: Sluggish or stalled reactions are classic symptoms of catalyst deactivation, which can be caused by poisoning. Key indicators include:
-
Initial Activity Followed by a Plateau: The reaction proceeds as expected initially (e.g., for the first 1-2 hours) but then slows down dramatically or stops completely, leaving significant amounts of starting material, as monitored by TLC, GC-MS, or LC-MS.
-
Darkening or Precipitation: A change in the reaction mixture's color to dark brown or black, often accompanied by the formation of a precipitate (palladium black), suggests that the soluble, active palladium(0) species has aggregated and crashed out of solution.
-
Inconsistent Results: Seemingly identical reaction setups give wildly different yields or reaction times, pointing to a hidden variable, such as trace contaminants in a new bottle of reagent or solvent.
-
Failure of a Previously Successful Protocol: A well-established protocol that has worked consistently in the past suddenly fails when using a new batch of this compound, solvent, or other reagents.
These symptoms strongly suggest that the catalyst's active sites are being blocked or that the catalyst is being transformed into an inactive state.
Q2: What are the most common causes of catalyst poisoning when working with this compound?
A2: Catalyst poisoning in this context can be broadly categorized into two types: intrinsic poisoning from the substrate itself and extrinsic poisoning from external contaminants.
1. Intrinsic Poisoning by the Pyridine Substrate: The most frequent issue arises from the substrate itself. The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly to the palladium center.[1][2] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have greatly diminished activity.[3][4] This is particularly problematic for 2-substituted pyridines, where the nitrogen is sterically accessible to the metal center.
dot
Caption: Mechanism of intrinsic catalyst poisoning by pyridine coordination.
2. Extrinsic Poisoning by Contaminants: Trace impurities in reagents, solvents, or the reaction atmosphere can act as potent catalyst poisons.[5]
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are classic poisons for palladium catalysts. They can be present in starting materials or solvents and bind irreversibly to the palladium surface.[6][7]
-
Oxygen: Although some steps in catalyst activation can involve oxidants, the presence of oxygen in the main reaction can lead to the oxidation of the active Pd(0) to inactive Pd(II) oxides or promote the homocoupling of boronic acid partners in Suzuki reactions.[3]
-
Water: While some protocols tolerate or even require water, excess or unintended water can lead to side reactions like protodeboronation of boronic acids in Suzuki couplings or hydrolysis of the acetate group on your substrate, potentially changing the electronic properties or generating species that interfere with the catalyst.[8]
-
Other Halides/Cyanide: High concentrations of other halides (e.g., chloride from a salt) or cyanide can compete for coordination sites on the palladium, disrupting the catalytic cycle.[8]
-
Heavy Metals: Contaminants like lead, mercury, or arsenic can irreversibly poison the catalyst.[9]
Q3: My reaction has failed. How can I scientifically diagnose the root cause of the catalyst deactivation?
A3: A systematic approach is crucial. Before advanced analysis, simple experimental checks can be revealing. If those fail, instrumental analysis provides definitive answers.
dot
Caption: Decision tree for troubleshooting failed cross-coupling reactions.
Recommended Analytical Techniques:
| Technique | Purpose | Information Gained |
| ICP-MS / ICP-OES | Elemental Analysis | Detects and quantifies heavy metal (Pb, As, Hg) or sulfur poisoning in reagents or on the recovered catalyst.[9] |
| GC-MS | Volatile/Semi-Volatile Organic Analysis | Identifies organic poisons (e.g., sulfur-containing compounds) in solvents or starting materials.[10][11] |
| XPS | Surface Analysis | Examines the surface of the recovered (heterogeneous or precipitated) catalyst to identify the chemical state and presence of poisons like sulfur or oxides.[12] |
| CHN Analysis | Elemental Analysis | Can determine nitrogen contamination on a recovered catalyst, which may point to excessive substrate/ligand binding.[9] |
Q4: What immediate, practical steps can I take in the lab to overcome suspected catalyst poisoning?
A4: If you suspect poisoning, particularly intrinsic inhibition by the pyridine nitrogen, several adjustments to your protocol can be effective.
-
Switch to a More Robust Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective with pyridinic substrates. Switch to bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-Heterocyclic Carbene (NHC) ligands. These ligands sterically protect the palladium center, disfavoring pyridine coordination and promoting the crucial reductive elimination step.[1][3][13]
Ligand Type Examples Rationale for Use with Pyridines Buchwald Ligands SPhos, XPhos, RuPhos Bulky and electron-rich; stabilize the catalyst, promote oxidative addition, and prevent deactivation by pyridine coordination.[1][3] NHC Ligands IPr, SIMes Strong σ-donors that form very stable bonds with palladium, leading to highly active and robust catalysts. Traditional Ligands PPh₃, P(o-tol)₃ Often prone to deactivation with pyridine substrates due to insufficient steric bulk and electron density. -
Increase Ligand-to-Metal Ratio: Try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). The excess ligand can help displace the coordinating pyridine substrate from the metal center through Le Chatelier's principle.
-
Ensure Rigorous Inert Conditions: De-gas your solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and run the reaction under a positive pressure of an inert gas (Argon or Nitrogen) to exclude oxygen.[3]
-
Use Anhydrous Reagents: Use freshly dried solvents and ensure bases are anhydrous, especially if you are observing side reactions like protodeboronation in a Suzuki coupling.[1]
Q5: Is it possible to regenerate a palladium catalyst that has been poisoned?
A5: Catalyst regeneration is more common in industrial, heterogeneous catalysis but principles can be applied. For a homogeneous catalyst that has decomposed to palladium black, regeneration is generally not feasible in a standard research lab setting. However, if you are using a supported (heterogeneous) catalyst, some strategies may work.
-
Thermal Regeneration: In some industrial applications, catalysts poisoned by sulfur or carbonaceous deposits can be regenerated by high-temperature treatment (e.g., >500 °C) under a controlled atmosphere (air or inert gas) to burn off the poison.[14][15] This is highly dependent on the stability of the catalyst support.
-
Chemical Washing: It has been reported that spent palladium catalysts poisoned by nitrogen-containing impurities can be reactivated by washing with solutions of alkali metal salts (e.g., bicarbonates, carbonates, chlorides).[16] This process aims to displace the bound poison from the catalyst surface.
-
Oxidative Treatment: For catalysts deactivated by reduction to Pd(0) aggregates in certain reaction types, treatment with a mild oxidant (like benzoquinone) has been shown to re-oxidize the metal to the active Pd(II) state, restoring activity.[17]
Caution: These methods are advanced and may not be suitable for all systems. It is often more practical and time-effective in a research setting to discard the deactivated catalyst and optimize the reaction conditions to prevent poisoning in the first place.
Protocols & Workflows
Protocol 1: Robust Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize catalyst deactivation by employing a robust ligand system and rigorous inert atmosphere techniques.
dot
Caption: General experimental workflow for a robust Suzuki coupling.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd)
-
SPhos (0.06 mmol, 6 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 mmol, 2.0 eq)
-
Anhydrous, degassed 1,4-dioxane or Toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and cooled under a stream of argon or in a desiccator.
-
Inert Atmosphere: Assemble the Schlenk flask and subject it to at least three cycles of evacuating under high vacuum and backfilling with high-purity argon.
-
Charging Reagents: Under a positive pressure of argon, add the Pd₂(dba)₃, SPhos, arylboronic acid, and K₃PO₄ to the flask.
-
Addition of Substrate and Solvent: Add the this compound, followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (under argon) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GAS Dortmund [gas-dortmund.de]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. dcl-inc.com [dcl-inc.com]
- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalyst Poisoning Testing [intertek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Gulf Bio Analytical [gulfbioanalytical.com]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dcl-inc.com [dcl-inc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 17. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Difficult Purifications of 2-Bromopyridin-3-yl Acetate Derivatives
Welcome to the technical support center for the purification of 2-bromopyridin-3-yl acetate derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve even the most challenging purification problems.
The structure of this compound, with its basic pyridine nitrogen and a labile acetate ester, presents a unique set of purification challenges. This guide will address these issues in a practical question-and-answer format, providing field-proven insights and detailed experimental workflows.
Troubleshooting Guide
This section tackles common problems encountered during the purification of this compound and its derivatives. Each issue is followed by an in-depth explanation of the cause and a step-by-step protocol to resolve it.
Issue 1: Low Recovery and Product Degradation During Silica Gel Chromatography
Q1: I'm losing a significant amount of my this compound derivative on the silica gel column, and TLC analysis of the fractions shows a new, more polar spot. What is happening and how can I prevent it?
A1: The Cause: On-Column Hydrolysis and Strong Adsorption
This is a classic problem when purifying pyridine-containing esters on standard silica gel. There are two primary culprits:
-
Acid-Catalyzed Hydrolysis: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen of the pyridine ring can be protonated by these acidic sites. This not only leads to strong binding but can also catalyze the hydrolysis of the acetate ester, converting your desired product into the more polar and often undesired 2-bromopyridin-3-ol derivative.[1][2]
-
Strong Analyte-Stationary Phase Interaction: The basic pyridine nitrogen can interact strongly with the acidic silanol groups, leading to significant peak tailing and, in some cases, irreversible adsorption to the column.[1][3] This results in poor recovery and broad, difficult-to-collect fractions.
Visualizing the Problem: On-Column Degradation
Caption: Acidic silica gel can catalyze the hydrolysis of the acetate group.
Solutions and Experimental Protocols
To mitigate these issues, you need to either neutralize the acidic sites on the silica gel or use an alternative, less acidic stationary phase.
Protocol 1: Deactivating Silica Gel with a Basic Modifier
This is often the quickest and most effective solution. By adding a small amount of a basic modifier to your eluent, you can neutralize the acidic silanol groups and prevent both hydrolysis and strong adsorption.[1][2]
-
Solvent System Selection: Start by identifying a suitable eluent system using Thin Layer Chromatography (TLC). A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[4][5]
-
Adding the Modifier: To your chosen solvent system, add 0.1-1% triethylamine (TEA) or pyridine. For example, for 500 mL of a 70:30 Hexanes:Ethyl Acetate eluent, add 0.5 mL to 5 mL of TEA.
-
Column Equilibration: It is crucial to thoroughly equilibrate your column with the modified eluent before loading your sample. Flush the packed column with at least 5 column volumes of the eluent containing TEA.
-
Sample Loading and Elution: Load your sample (preferably dry-loaded onto a small amount of silica) and run the column as usual. You should observe sharper peaks and significantly improved recovery.
Protocol 2: Switching to an Alternative Stationary Phase
If hydrolysis or adsorption remains a problem, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is an excellent alternative to silica for purifying basic compounds.[6] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds.[7]
-
Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase (C18) flash chromatography can be a powerful tool.[7]
Issue 2: Co-elution with Starting Materials or Non-polar Impurities
Q2: My product is co-eluting with a similarly non-polar impurity. How can I improve the separation?
A2: The Cause: Insufficient Selectivity of the Chromatographic System
Co-elution occurs when the chromatographic system (the combination of stationary and mobile phases) does not have sufficient selectivity to differentiate between your product and an impurity. To resolve this, you need to alter the interactions between the analytes and the stationary phase.
Decision Workflow for Improving Separation
Caption: A decision tree for troubleshooting co-elution issues.
Solutions and Experimental Protocols
1. Optimize the Mobile Phase
-
Adjust Polarity: Systematically vary the ratio of your solvents. Run a gradient of polarity on TLC to identify the optimal separation window.
-
Change Solvent Composition: If adjusting the polarity of a two-solvent system (e.g., hexanes/ethyl acetate) is not effective, try introducing a different solvent. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity and improve separation.
2. Recrystallization
If your this compound derivative is a solid, recrystallization is a powerful purification technique that relies on differences in solubility.[8][9]
Protocol 3: Recrystallization from a Single Solvent
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and at boiling. An ideal solvent will dissolve your compound when hot but not when cold.[4]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product until it just dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[4][9]
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4][9]
Table 1: Common Recrystallization Solvents and Solvent Pairs
| Solvent/Pair | Polarity | Common For |
| Ethanol/Water | Polar | Polar compounds |
| Ethyl Acetate/Hexanes | Medium/Non-polar | Compounds of intermediate polarity[4] |
| Toluene/Hexanes | Non-polar | Non-polar compounds |
| Dichloromethane/Hexanes | Medium/Non-polar | Wide range of compounds |
Issue 3: Removing Residual Pyridine from the Reaction Mixture
Q3: My reaction was run in pyridine, and now I can't get rid of it. It's showing up in my NMR and causing tailing on my TLC plates. How can I effectively remove it?
A3: The Cause: High Boiling Point and Basicity of Pyridine
Pyridine is a high-boiling solvent (115 °C) and is also basic, making it difficult to remove completely by simple evaporation. Trace amounts can co-distill with other solvents and interfere with subsequent purification steps.
Solutions and Experimental Protocols
The most effective way to remove pyridine is to convert it into a water-soluble salt through an acid-base extraction.[10][11]
Protocol 4: Acidic Wash for Pyridine Removal
Caution: This method should only be used if your this compound derivative is stable to dilute acid. The ester linkage can be susceptible to hydrolysis under acidic conditions.[12] Always test on a small scale first.
-
Dissolution: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution. A 1M solution of HCl or a saturated solution of copper (II) sulfate are effective.[10][11][13] The pyridine will be protonated (or complexed by copper) and move into the aqueous layer. Repeat the wash 2-3 times.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 5: Azeotropic Removal of Pyridine
For acid-sensitive compounds, azeotropic removal is a milder alternative.[11]
-
Initial Concentration: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the pyridine.
-
Azeotropic Removal: Add toluene to the flask and concentrate again. Toluene forms a low-boiling azeotrope with pyridine, which helps to remove the residual amounts. Repeat this process 3-4 times.[10][11]
Frequently Asked Questions (FAQs)
Q: Can I use a preparatory TLC plate for purification? A: Yes, for small-scale purifications (typically <100 mg), preparative TLC can be a quick and effective method. However, be mindful of the potential for hydrolysis on the silica plate. Adding a small amount of triethylamine to the developing solvent can help mitigate this.
Q: My compound is an oil and won't crystallize. What are my options? A: If your product is an oil, chromatography is your primary purification method. If you are still struggling with co-eluting impurities, consider derivatization to a solid, purification by recrystallization, and then removal of the derivatizing group. Alternatively, high-performance liquid chromatography (HPLC) can offer superior separation for difficult mixtures.
Q: How do I know if my compound is stable on silica gel? A: You can perform a simple 2D TLC stability test.[1]
-
Spot your compound on the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.
Q: What is the best way to dry-load a sample onto a column? A: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (enough to form a free-flowing powder after drying) and evaporate the solvent completely on a rotary evaporator. This dry powder can then be carefully added to the top of your packed column.[14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromedia.org [chromedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buy Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Improving the Regioselectivity of Reactions with 2-Bromopyridin-3-yl Acetate
Welcome to the technical support center for 2-Bromopyridin-3-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.
Foundational Principles: Understanding Reactivity and Regioselectivity
This compound is a substituted pyridine derivative where the electronic properties of the pyridine ring and the nature of its substituents dictate its reactivity. The key to controlling reaction outcomes lies in understanding the interplay of these factors.
-
Electronic Effects : The electronegative nitrogen atom in the pyridine ring significantly lowers the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack and oxidative addition by low-valent transition metals (e.g., Pd(0)).[1][2] Generally, the C2 position is the most electrophilic and sterically accessible, making it the kinetically favored site for many cross-coupling reactions.[2][3]
-
Steric Hindrance : The acetate group at the C3 position introduces steric bulk, primarily influencing the adjacent C2 and C4 positions. This hindrance can be exploited to modulate reactivity and, in some cases, prevent undesired side reactions.
-
The Acetate Moiety : While generally stable, the acetate group is an ester and can be susceptible to hydrolysis under strongly basic or acidic conditions, particularly at elevated temperatures. This can lead to the formation of 2-bromo-3-hydroxypyridine, a common impurity that can complicate purification and subsequent steps.[4]
Troubleshooting Guide & FAQs for Common Reactions
This section addresses specific issues encountered during common synthetic transformations.
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)
These reactions are cornerstones of modern synthesis but are sensitive to subtle changes in reaction conditions, which can dramatically affect regioselectivity and yield.
Q1: My Suzuki-Miyaura reaction with this compound is giving poor yield and a mixture of isomers. How can I exclusively favor coupling at the C2 position?
A1: Achieving high selectivity for the C2 position is the expected and "conventional" outcome, driven by the higher electrophilicity of the C2 carbon.[3][5] If you are observing poor selectivity, it indicates that your reaction conditions may be promoting alternative, higher-energy pathways or catalyst speciation that alters the reaction course.[5][6]
Troubleshooting Workflow for Poor C2-Selectivity
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
To enhance C2-selectivity, focus on the following parameters:
| Parameter | Recommendation for High C2-Selectivity | Scientific Rationale |
| Palladium Precursor & Ligand | Use a mononuclear Pd(0) source. Common choices include Pd(PPh₃)₄ or a combination of Pd(OAc)₂/Pd₂(dba)₃ with a phosphine ligand where the ligand-to-palladium ratio is ≥ 3:1 .[3] | A higher ligand-to-metal ratio favors the formation of mononuclear Pd(0)Lₙ species (n=2, 3), which are known to preferentially undergo oxidative addition at the most electrophilic C2-Br bond. Lower ratios can lead to the formation of palladium clusters or nanoparticles, which may exhibit different and less predictable regioselectivity.[3][5][6] |
| Base | Employ moderately strong inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ . | Extremely strong bases (e.g., alkoxides) can promote acetate hydrolysis. Furthermore, bases with large organic cations (e.g., n-Bu₄NOH) have been demonstrated to influence the transmetalation step and, in some dihalo-systems, can invert selectivity.[5][6] |
| Solvent | Standard anhydrous, deoxygenated aprotic solvents like 1,4-Dioxane, Toluene, or THF are reliable choices. | The solvent can impact catalyst solubility and speciation. Consistency is key for reproducible results.[7] |
| Temperature | Maintain the lowest effective temperature, typically between 80-100 °C . | Higher temperatures can provide the energy to overcome the activation barrier for less-favored pathways and can accelerate catalyst decomposition.[8] |
Q2: I am trying to perform a Sonogashira coupling, but the reaction is messy, with significant formation of a diyne (Glaser coupling) and low yield of the desired C2-alkynylated product. What are the optimal conditions?
A2: The Sonogashira reaction shares mechanistic principles with the Suzuki coupling, but with the added complexity of a copper co-catalyst and a sensitive alkyne coupling partner.[9][10] The side reactions you are observing are classic problems that can be mitigated with careful setup and optimization.
Key Factors for a Clean Sonogashira Coupling:
Caption: Core components for a successful Sonogashira coupling.
-
Rigorous Inert Atmosphere: The single most critical factor is the exclusion of oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes your starting material and complicates purification. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Catalyst System: A standard and effective system is PdCl₂(PPh₃)₂ (2-5 mol%) as the palladium source and CuI (5-10 mol%) as the co-catalyst.[11][12] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is essential. It serves as both a base to deprotonate the alkyne and often as the solvent.[11] For less soluble substrates, a co-solvent like THF or DMF can be used.
Q3: I'm observing a significant amount of 2-bromo-3-hydroxypyridine in my crude product after a cross-coupling reaction. Why is this happening?
A3: This is a clear indication of acetate hydrolysis . This side reaction is most often caused by the base used in the coupling reaction, especially under prolonged heating.
Mitigation Strategies for Acetate Hydrolysis:
-
Use a Milder Base: Switch from strong bases like NaOtBu or LiHMDS to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄). These are generally sufficient for the catalytic cycle but are less aggressive towards the ester.[13]
-
Lower Reaction Temperature: If the reaction permits, reduce the temperature. Hydrolysis, like most reactions, is temperature-dependent.
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Protecting Group Strategy: If hydrolysis is unavoidable under the required conditions, consider performing the cross-coupling on 2-bromo-3-hydroxypyridine first and then acetylating the hydroxyl group in a subsequent step.
B. Nucleophilic Aromatic Substitution (SNAr)
Q4: I want to displace the bromide with an amine nucleophile. Will the reaction be selective for the C2 position, and what conditions are required?
A4: Yes, SNAr reactions on this substrate are highly selective for the C2 position. The electron-withdrawing pyridine nitrogen is perfectly positioned to stabilize the negative charge that develops in the intermediate (the Meisenheimer complex) during nucleophilic attack at C2.[14][15]
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 2-Bromopyridin-3-yl Acetate
Welcome to the technical support center for the synthesis of 2-Bromopyridin-3-yl acetate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. We will delve into the critical parameters, troubleshooting strategies, and underlying chemical principles for each stage of the process.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. First, the commercially available 3-hydroxypyridine undergoes electrophilic bromination to yield the key intermediate, 2-bromo-3-hydroxypyridine. This intermediate is then acetylated to produce the final product. While straightforward on a small scale, scaling up this sequence introduces significant challenges related to reaction control, product isolation, and impurity management.
Caption: High-level workflow for the synthesis of this compound.
II. Step 1: Synthesis of 2-Bromo-3-hydroxypyridine (Intermediate)
The selective bromination at the C-2 position of the 3-hydroxypyridine ring is the critical first step. The hydroxyl group is an activating director, but controlling the reaction to prevent di- or over-bromination is paramount, especially at scale.
Frequently Asked Questions (FAQs): Step 1
Q1: What is the most reliable method for selective mono-bromination on a large scale? A1: The most common and scalable method involves the in situ generation of sodium hypobromite (NaOBr) by adding liquid bromine to a cold aqueous solution of sodium hydroxide.[1] This solution is then added to the 3-hydroxypyridine substrate, also dissolved in aqueous NaOH. This approach is advantageous because it avoids the direct use of hazardous liquid bromine with the substrate and allows for excellent temperature control.[1]
Q2: Why is temperature control so critical during the formation and addition of the hypobromite solution? A2: Temperature control is crucial for two primary reasons. First, the reaction between bromine and sodium hydroxide to form sodium hypobromite is exothermic. On a large scale, this heat must be efficiently removed to prevent the disproportionation of hypobromite into bromate and bromide, which are ineffective for the desired reaction and introduce impurities. A temperature range of -10°C to 10°C is often recommended.[1][2] Second, the subsequent bromination of 3-hydroxypyridine is also exothermic. Poor temperature control can lead to an increased rate of side reactions, such as the formation of di-brominated byproducts.[3]
Q3: How does pH adjustment influence the isolation and yield of the intermediate? A3: After the reaction is complete, the mixture is typically basic. The product, 2-bromo-3-hydroxypyridine, is a phenolic compound and exists as its soluble sodium salt in the basic solution. To isolate the product, the pH must be carefully adjusted to be neutral (pH 6-7), typically with acetic acid.[1][2] This protonates the hydroxyl group, causing the product to precipitate out of the aqueous solution. Over-acidification should be avoided as it can increase the solubility of the product by protonating the pyridine nitrogen.
Troubleshooting Guide: Step 1
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-1.1 | Low Yield of Intermediate | 1. Incomplete reaction. 2. Loss of product during work-up (pH out of optimal range). 3. Degradation of hypobromite reagent. | 1. Monitor reaction completion by TLC or HPLC before quenching. 2. Carefully control pH adjustment to 6-7 for maximum precipitation.[1][2] 3. Ensure the NaOH/Br2 solution is kept cold (<10°C) and used promptly. |
| TSG-1.2 | Formation of Di-brominated Impurities | 1. Poor temperature control (hot spots). 2. Incorrect stoichiometry (excess bromine). 3. Inefficient mixing in the reactor. | 1. Improve reactor cooling and use a slower, controlled addition rate for the hypobromite solution.[3] 2. Ensure precise charge of bromine. 3. Verify that the reactor's agitation is sufficient for the batch size to ensure homogeneity. |
| TSG-1.3 | Product Fails to Precipitate | 1. Incorrect pH after neutralization. 2. Reaction failed; no product was formed. | 1. Re-check and adjust the pH of the aqueous solution to be precisely between 6 and 7.[1][2] 2. Take a sample from the reaction mixture, acidify, and extract with an organic solvent (e.g., ethyl acetate) to confirm the presence of the product via TLC/LC-MS before processing the entire batch. |
digraph "Bromination_Parameters" { graph [splines=true, overlap=false]; node [shape=ellipse, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];center [label="Reaction\nOutcome", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
Temp [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH [label="Work-up pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Addition [label="Addition Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stoich [label="Stoichiometry", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Yield [label="Yield", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Purity [label="Purity", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Temp -> center [label="Controls Selectivity"]; pH -> center [label="Affects Isolation"]; Addition -> center [label="Manages Exotherm"]; Stoich -> center [label="Prevents Byproducts"];
center -> Yield; center -> Purity; }
Caption: Interplay of critical parameters in the bromination of 3-hydroxypyridine.
III. Step 2: Acetylation of 2-Bromo-3-hydroxypyridine
This step involves the esterification of the hydroxyl group of the intermediate. The most common laboratory method uses acetic anhydride with pyridine serving as both the solvent and a catalyst/acid scavenger.[4] Scaling this reaction requires careful consideration of reagent handling, work-up procedures, and purification.
Detailed Experimental Protocol: Acetylation
-
Reaction Setup: Charge a clean, dry reactor with 2-bromo-3-hydroxypyridine (1.0 equiv.).
-
Solvent Addition: Add dry pyridine (5-10 volumes, e.g., 5-10 L per kg of starting material) under an inert atmosphere (e.g., nitrogen).[4]
-
Cooling: Cool the resulting solution to 0-5°C with agitation.
-
Reagent Addition: Slowly add acetic anhydride (1.5-2.0 equiv.) dropwise, ensuring the internal temperature does not exceed 10°C.[4]
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or HPLC (typically 2-4 hours).
-
Quenching: Cool the mixture back to 0-5°C and cautiously quench the excess acetic anhydride by the slow addition of methanol or isopropanol.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with dilute aqueous HCl (e.g., 1M) to remove pyridine, followed by saturated aqueous NaHCO3 to remove acetic acid, and finally with brine.[4] The removal of pyridine via an acid wash is a critical and often challenging step at scale.[5]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or, if necessary, column chromatography. For large-scale operations, developing a robust crystallization process is essential to avoid chromatography.[6]
Frequently Asked Questions (FAQs): Step 2
Q1: Can other acetylating agents or catalysts be used for this transformation? A1: Yes. While acetic anhydride is common, acetyl chloride can also be used, though it is more aggressive and generates HCl gas. For catalysis, 4-Dimethylaminopyridine (DMAP) is often added in small amounts (0.05-0.1 equiv.) to significantly accelerate the reaction, especially if the hydroxyl group is sterically hindered.[4] However, DMAP is toxic and must be completely removed during work-up.
Q2: The work-up to remove pyridine is forming emulsions at scale. How can this be resolved? A2: Emulsion formation during the acid wash is a common scale-up issue.[6] To mitigate this, try the following:
-
Slower Agitation: Reduce the mixing speed during the wash.
-
Brine Addition: Add a significant amount of brine to the aqueous layer to increase its ionic strength, which can help break the emulsion.
-
Solvent Choice: Using a less polar solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate can sometimes prevent emulsion formation.
-
Temperature: Gently warming the mixture may help, but must be done cautiously to avoid product degradation.
Q3: My final product is decomposing or showing low purity. What could be the cause? A3: The acetate ester product can be susceptible to hydrolysis under either strongly acidic or basic conditions, especially at elevated temperatures. During the work-up, ensure that washes are performed efficiently and without prolonged exposure to the acid or base. Ensure the final product is stored in a cool, dry place under an inert atmosphere, as pyridyl compounds can be sensitive to light and air over time.[7]
Troubleshooting Workflow: Acetylation Step
Caption: Decision tree for troubleshooting the acetylation of 2-bromo-3-hydroxypyridine.
IV. References
-
ChemicalBook. (n.d.). 2-Bromo-3-hydroxypyridine synthesis. Retrieved from --INVALID-LINK--
-
Protheragen. (n.d.). 2-Bromo-3-hydroxypyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (2015). CN105017136A - 2-bromo-3-methoxypyridine preparation method. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine. Retrieved from --INVALID-LINK--
-
Protheragen. (n.d.). 2-Bromo-3-hydroxypyridine. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Stability issues of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" in solution. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Retrieved from --INVALID-LINK--
-
Li, P., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4889. Available at: --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Scaling Up (Acetylamino)(2-thienyl)acetic Acid Production. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from --INVALID-LINK--
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from --INVALID-LINK--
References
- 1. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 2. 2-Bromo-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Cross-Coupling Reactions of 2-Bromopyridin-3-yl Acetate
Welcome to the technical support center for researchers utilizing 2-Bromopyridin-3-yl acetate in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-proven insights into the critical roles of base and solvent selection, offering troubleshooting advice and optimized protocols to overcome common experimental challenges. As Senior Application Scientists, we aim to explain not just the how, but the why behind these experimental choices.
The primary challenges with this substrate stem from two key features: the potential for catalyst inhibition by the pyridine nitrogen, often referred to as the "2-pyridyl problem," and the base-sensitivity of the acetate ester functionality.[1][2] This guide is structured to address these issues head-on within the context of the most common coupling reactions.
General Troubleshooting Workflow
Before diving into reaction-specific issues, it's crucial to validate the foundational parameters of your experiment. A failed or low-yielding reaction can often be traced back to fundamental errors rather than complex mechanistic failures. Use the following workflow to diagnose initial problems.
Caption: General troubleshooting workflow for cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. However, with this compound, success hinges on mitigating catalyst inhibition and preventing unwanted side reactions like hydrolysis and protodeboronation.
Troubleshooting & FAQs: Suzuki-Miyaura Coupling
Q1: My reaction is failing or giving very low yields, even with a good inert atmosphere. What's the likely culprit?
A1: This is a classic manifestation of the "2-pyridyl problem."[1][2] The nitrogen lone pair of the pyridine ring can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation. The solution is almost always in the ligand choice. Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands create a sterically hindered environment around the palladium that favors the desired catalytic cycle over inhibitory pyridine coordination.[3]
Q2: I'm observing significant hydrolysis of my acetate group to the corresponding alcohol (2-Bromo-3-hydroxypyridine). How can I prevent this?
A2: Acetate hydrolysis is caused by using a base that is too strong or too nucleophilic, especially in the presence of water. Strong bases like NaOH or NaOMe in protic solvents will readily saponify the ester.[4]
-
Solution 1: Change the Base. Switch to a weaker inorganic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Potassium phosphate (K₃PO₄) is also widely used and often gives superior results. These bases are strong enough to facilitate the catalytic cycle but are generally not nucleophilic enough to attack the ester.[5]
-
Solution 2: Change the Solvent System. Minimize the amount of water. While some water is often beneficial for Suzuki couplings (it helps dissolve the base and facilitates transmetalation), too much can promote hydrolysis. A solvent system like dioxane with a small amount of water (e.g., 10:1) is a good starting point. Anhydrous conditions with a base like powdered KF can also be effective.[5]
Q3: My starting material is being consumed, but I'm getting a lot of protodeboronation (boronic acid is replaced by -H). What causes this?
A3: Protodeboronation is the hydrolysis of the boronic acid C-B bond. It is often competitive with transmetalation and is promoted by high temperatures, prolonged reaction times, and certain base/solvent combinations.
-
Use Boronic Esters: Pinacol (BPin) or MIDA boronates are significantly more stable towards hydrolysis than the corresponding boronic acids.[3]
-
Choose a Weaker Base: A milder base can sometimes reduce the rate of protodeboronation.[3]
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can completely prevent this side reaction.
Data Summary: Recommended Suzuki-Miyaura Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Precatalyst | XPhos Pd G3 (2-5 mol%) | Pre-formed, air-stable catalyst ensures efficient generation of the active Pd(0) species. XPhos ligand is ideal for overcoming pyridine inhibition.[6] |
| Base | K₃PO₄ (2-3 equiv.) | Effective base for transmetalation; generally non-nucleophilic, preserving the acetate group.[4] Cs₂CO₃ is also a strong alternative. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Good balance for dissolving both organic and inorganic reagents. Minimizes water to reduce hydrolysis risk.[7] Toluene can also be used. |
| Temperature | 80–110 °C | Sufficient energy for oxidative addition of the C-Br bond without causing excessive catalyst decomposition or side reactions. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry, oven-flamed Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 v/v, to achieve a ~0.2 M concentration of the limiting reagent) via syringe.
-
Catalyst Addition: Under a positive flow of argon, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.03 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Section 2: Buchwald-Hartwig Amination
This reaction is indispensable for forming C-N bonds. The key challenges are similar to the Suzuki coupling: preventing catalyst inhibition and avoiding base-mediated hydrolysis of the acetate. Strong, non-nucleophilic bases are essential for this transformation.[8][9]
Troubleshooting & FAQs: Buchwald-Hartwig Amination
Q1: My amination reaction is sluggish or stalls completely. I'm using a standard palladium catalyst.
A1: As with Suzuki coupling, catalyst inhibition by the 2-pyridyl nitrogen is a major issue.[8] The Buchwald-Hartwig amination requires a specific class of bulky, electron-rich phosphine ligands to be effective. First-generation catalysts are unlikely to work.
-
Ligand Choice: Use ligands specifically designed for challenging C-N couplings, such as RuPhos, BrettPhos, or Josiphos-type ferrocenyl ligands.
-
Precatalysts: Employ modern, air-stable precatalysts (e.g., RuPhos Pd G3) to ensure the generation of a highly active and stable catalytic species.[10]
Q2: What is the best base for the Buchwald-Hartwig amination of this substrate?
A2: The Buchwald-Hartwig reaction requires a strong base to deprotonate the amine (or the N-H bond in the palladium-amine complex) to facilitate reductive elimination.[9] However, the acetate group is sensitive to nucleophilic attack.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and highly effective base. Its bulkiness makes it non-nucleophilic, so it will not attack the ester.[8] Other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium hexamethyldisilazide (KHMDS) can also be used.
-
Bases to Avoid: Avoid hydroxide (NaOH, KOH) or alkoxide (NaOMe, NaOEt) bases, as they will hydrolyze the acetate. Weaker carbonate bases (K₂CO₃, Cs₂CO₃) are generally not strong enough for efficient C-N coupling, although some modern catalyst systems may show activity.[11]
Q3: Which solvent is optimal for this reaction?
A3: Aprotic, non-polar, or weakly polar solvents are preferred. They provide good solubility for the organic components and do not interfere with the catalytic cycle.
-
Common Solvents: Toluene, 1,4-dioxane, and THF are the most frequently used and reliable solvents for Buchwald-Hartwig aminations.[11][12] DMF can sometimes be used but may lead to side reactions at high temperatures.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Role of the base in the Buchwald-Hartwig catalytic cycle.
Section 3: Heck and Sonogashira Couplings
These reactions are valuable for introducing alkene and alkyne functionalities, respectively. The general principles regarding catalyst inhibition and acetate stability remain paramount.
Troubleshooting & FAQs: Heck and Sonogashira Reactions
Q1: My Heck reaction with this compound is not working. What are the key parameters?
A1: The Heck reaction involves the coupling of an aryl halide with an alkene.[13][14]
-
Base: A moderately strong organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[15][16] These are generally compatible with the acetate group. Inorganic bases like Na₂CO₃ or K₂CO₃ can also be effective.[17]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices as they help to stabilize the cationic intermediates in the catalytic cycle.[16]
-
Catalyst: While phosphine ligands are common, phosphine-free systems using Pd(OAc)₂ can also be effective, sometimes requiring a phase-transfer catalyst like TBAB. High temperatures are often necessary.[13][16]
Q2: I'm attempting a Sonogashira coupling, but the reaction is messy with multiple byproducts. What should I do?
A2: The Sonogashira reaction couples an aryl halide with a terminal alkyne and uniquely requires a copper(I) co-catalyst in its classic form.[18][19]
-
Homocoupling (Glaser coupling): The most common side reaction is the homocoupling of the alkyne to form a diyne. This is often caused by the presence of oxygen. Ensure your solvent and amine base are rigorously degassed.[20][21] Running the reaction under a slight positive pressure of inert gas can help.
-
Base/Solvent: An amine base, typically Et₃N or piperidine, is used, often serving as both the base and part of the solvent system.[20] Anhydrous, degassed THF or DMF is a common co-solvent.[22]
-
Temperature: Sonogashira reactions with aryl bromides can be sluggish and may require elevated temperatures (50-100 °C).[22][23] If the reaction is not proceeding at room temperature, gentle heating is advised.
Data Summary: Recommended Heck & Sonogashira Conditions
| Reaction | Parameter | Recommended Condition | Rationale |
| Heck | Catalyst | Pd(OAc)₂ (2-5 mol%) | A simple and effective palladium source.[16] |
| Base | Et₃N (2-3 equiv.) | Organic base, compatible with the acetate group.[15] | |
| Solvent | DMF or Acetonitrile | Polar aprotic solvent stabilizes intermediates.[16] | |
| Sonogashira | Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Standard, reliable palladium source for Sonogashira. |
| Co-catalyst | CuI (5-10 mol%) | Activates the alkyne for transmetalation.[19] | |
| Base/Solvent | Et₃N / THF (degassed) | Amine acts as base and solvent; THF improves solubility.[22] |
References
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck Coupling | NROChemistry [nrochemistry.com]
- 16. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. depts.washington.edu [depts.washington.edu]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
- 23. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromopyridin-3-yl Acetate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromopyridin-3-yl acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can have significant consequences, potentially leading to unwanted side reactions, decreased yield, and the formation of toxic by-products in the final drug product.[1][2] Therefore, robust and reliable analytical methods for purity determination are indispensable for ensuring the quality and consistency of this critical intermediate.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a logical framework for selecting the most appropriate technique for your specific analytical challenge.
Understanding the Impurity Profile
Effective purity analysis begins with a theoretical understanding of potential impurities. These can arise from various stages of the manufacturing process and storage.[3][4]
| Impurity Type | Potential Origin | Examples |
| Starting Materials | Incomplete reaction | 2-Bromopyridin-3-ol |
| Reagents | Residuals from synthesis | Acetic anhydride, pyridine (as catalyst or base) |
| By-products | Side reactions during synthesis | Isomeric pyridyl acetates, di-substituted products |
| Degradation Products | Hydrolysis, oxidation | 2-Bromopyridin-3-ol, pyridine N-oxides |
| Residual Solvents | Incomplete removal after reaction/crystallization | Ethyl acetate, Dichloromethane, Toluene |
Core Analytical Techniques: A Head-to-Head Comparison
The choice of analytical method is dictated by the nature of the analyte, the types of impurities being targeted, and the analytical objective (quantification vs. identification). The most powerful techniques for this compound are chromatography and spectroscopy.
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | Gold standard for purity and impurity quantification. [1] | High resolution for non-volatile impurities; excellent quantitation and reproducibility.[2][6] | May not be suitable for highly volatile impurities (e.g., some residual solvents); structural identification is not possible. |
| GC-FID | Partitioning of volatile components between a gaseous mobile phase and a stationary phase.[7] | Quantification of volatile impurities and residual solvents. [5][8] | Exceptional sensitivity for volatile and semi-volatile compounds; robust and reliable.[5][9] | Not suitable for non-volatile or thermally labile compounds; requires analyte volatility. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural elucidation and absolute quantification (qNMR). | Provides unambiguous structural information; can quantify without a specific reference standard for the impurity.[10][11] | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. |
| LC-MS / GC-MS | Combines the separation power of chromatography with the mass-resolving power of mass spectrometry.[12] | Identification of unknown impurities and trace-level quantification. | Provides molecular weight and structural fragmentation data for definitive identification.[12][13][14] High sensitivity and specificity.[14] | Higher cost and complexity; requires more extensive method development. |
Workflow for Chromatographic Purity Analysis
A systematic workflow is essential for achieving reliable and reproducible results in chromatographic analysis. The process ensures that the system is performing correctly before analyzing any samples, a concept known as System Suitability Testing (SST).[15][16]
Caption: Standard workflow for HPLC/GC purity analysis.
Recommended Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is designed as a primary tool for quantifying the main component and detecting non-volatile process impurities and degradation products.
1. Causality Behind Method Choices:
-
Column: A C18 (octadecylsilane) column is selected as the workhorse for reversed-phase chromatography. Its non-polar nature is ideal for retaining and separating moderately polar compounds like this compound from both more polar and less polar impurities.
-
Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier with a low UV cutoff, preventing interference with detection. The gradient elution ensures that impurities with a wide range of polarities can be eluted and resolved effectively within a reasonable runtime. A phosphate buffer is added to maintain a consistent pH, which is critical for the retention time reproducibility of ionizable compounds.
-
Detection: UV detection at 270 nm is chosen. The pyridine ring is a strong chromophore, providing high sensitivity at this wavelength.
2. Detailed Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL.
-
-
System Suitability Testing (SST):
-
Rationale: SST is a mandatory part of the analytical procedure to ensure the chromatographic system is adequate for the intended analysis.[16][17] It verifies that parameters like resolution and precision are met on the day of analysis.[18]
-
Procedure: Perform five replicate injections of the Sample Solution.
-
Acceptance Criteria (as per USP <621>): [18][19]
-
Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0% for the main peak.
-
Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity (if a known impurity standard is available).
-
-
-
Analysis & Calculation:
-
Inject a diluent blank to ensure no system peaks interfere.
-
Perform SST injections.
-
Once SST criteria are met, inject the sample solution.
-
Calculate purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Recommended Protocol 2: Gas Chromatography (GC-FID)
This method is optimized for the detection and quantification of volatile organic impurities, particularly residual solvents from the synthesis process.
1. Causality Behind Method Choices:
-
Technique: Headspace GC is preferred for residual solvent analysis. It involves heating the sample in a sealed vial and injecting only the vapor phase (headspace). This technique prevents non-volatile matrix components from contaminating the GC system and provides excellent sensitivity for volatile analytes.
-
Detector: A Flame Ionization Detector (FID) is used. It is a universal detector for organic compounds and offers high sensitivity and a wide linear range, making it ideal for quantifying solvents at ppm levels.[8]
-
Column: A DB-624 or similar column with a "624" phase (6% cyanopropylphenyl - 94% dimethylpolysiloxane) is specifically designed for the analysis of residual solvents as listed in USP <467>.
2. Detailed Experimental Protocol:
-
Instrumentation: GC system with a Headspace autosampler and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~2.0 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock standard containing common solvents (e.g., acetone, ethyl acetate, dichloromethane, toluene) at ~1 mg/mL in DMSO. Prepare a working standard by diluting this stock to the required concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap, and vortex to dissolve.
-
-
Analysis:
-
Inject the standard solution to determine the retention times and response factors for the target solvents.
-
Inject the sample solution.
-
Identify and quantify any residual solvents in the sample by comparing them to the standard chromatogram.
-
Advanced Technique: Impurity Identification with Mass Spectrometry
When unknown peaks are detected in HPLC or GC, hyphenated MS techniques are essential for structural identification.
Caption: Workflow for unknown impurity identification using LC-MS or GC-MS.
The process involves obtaining the accurate mass of the impurity from the full scan (MS1) data, which allows for the determination of its elemental formula.[14] Subsequently, tandem mass spectrometry (MS/MS) is performed to fragment the impurity molecule, providing key structural information that helps in proposing a definitive structure.[12]
Method Selection: A Logic-Driven Approach
Choosing the right analytical tool is crucial for efficiency and accuracy. This decision tree provides a logical framework for selecting the most appropriate method based on the analytical goal.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. HPLC-UV serves as the primary workhorse for routine purity testing and quantification of non-volatile impurities. Headspace GC-FID is the method of choice for monitoring residual solvents. For the critical task of identifying unknown impurities, the hyphenated techniques of LC-MS and GC-MS are indispensable. Finally, NMR spectroscopy offers an orthogonal technique for structural confirmation and absolute quantification.
Implementing these methods within a framework of rigorous system suitability testing and validation, as guided by ICH and USP principles, ensures that each batch of this vital intermediate meets the high standards required for pharmaceutical development.[20][21][22]
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identity determination and purity testing [chemcon.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. ijprajournal.com [ijprajournal.com]
- 13. pharmtech.com [pharmtech.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. usp.org [usp.org]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 18. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 19. usp.org [usp.org]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. starodub.nl [starodub.nl]
A Comparative Guide to the Reactivity of 2-Bromopyridin-3-yl Acetate in Cross-Coupling Reactions
This guide provides an in-depth technical comparison of the reactivity of 2-bromopyridin-3-yl acetate with other bromopyridine isomers in palladium-catalyzed cross-coupling reactions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental data to offer a comprehensive understanding of the factors governing the reactivity of these versatile building blocks.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The functionalization of the pyridine ring through cross-coupling reactions is a cornerstone of modern synthesis, enabling the construction of complex molecular architectures. Bromopyridines, in particular, serve as key precursors for these transformations.
This guide focuses on this compound, a substrate with nuanced reactivity due to the interplay between the position of the bromine atom and the electronic influence of the acetate substituent. Understanding its reactivity profile in comparison to other bromopyridine isomers is crucial for designing efficient and selective synthetic routes.
Theoretical Framework: Principles of Reactivity in Bromopyridines
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is primarily dictated by the rate-determining oxidative addition of the C-Br bond to the palladium(0) catalyst. Several key factors influence the ease of this step:
-
Position of the Bromine Atom: The electronic landscape of the pyridine ring is not uniform. The carbon atoms at the 2- and 6-positions are the most electron-deficient due to the inductive effect and resonance stabilization of the negative charge in the transition state by the ring nitrogen. Consequently, C-Br bonds at these positions are generally more activated towards oxidative addition than those at the 3- or 4-positions.
-
Electronic Effects of Substituents: The presence of other substituents on the pyridine ring can significantly modulate the reactivity of the C-Br bond.
-
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or cyano groups, decrease the electron density of the pyridine ring, making the C-Br bond more polarized and susceptible to oxidative addition. This generally leads to increased reactivity.
-
Electron-Donating Groups (EDGs): EDGs, such as amino or alkoxy groups, increase the electron density of the ring, which can decelerate the rate of oxidative addition. The acetate group in this compound acts as a moderate electron-donating group through resonance.
-
-
Steric Hindrance: Bulky substituents adjacent to the bromine atom can sterically hinder the approach of the palladium catalyst, thereby reducing the reaction rate.
The interplay of these factors determines the overall reactivity and, in the case of di- or poly-substituted pyridines, the regioselectivity of the reaction.
Comparative Reactivity Analysis
This compound: A Profile
In this compound, the bromine atom is situated at the electronically activated 2-position. The acetate group at the 3-position exerts a moderate electron-donating effect through resonance, which can slightly temper the inherent reactivity of the C2-Br bond compared to unsubstituted 2-bromopyridine.
Comparison with Other Bromopyridine Isomers
The reactivity of this compound is best understood in the context of other bromopyridine isomers. The following sections compare its expected reactivity in key cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is highly dependent on the factors discussed above.
| Substrate | Relative Reactivity | Rationale |
| 2-Bromopyridine | High | Bromine at the activated 2-position. |
| 3-Bromopyridine | Moderate | Bromine at the less activated 3-position. |
| 4-Bromopyridine | Moderate-High | Bromine at the 4-position, which is also susceptible to oxidative addition. |
| This compound | High (slightly lower than 2-bromopyridine) | Bromine at the activated 2-position, with a mild deactivating effect from the electron-donating acetate group. |
| 2-Bromo-3-methoxypyridine | High (similar to this compound) | The methoxy group is a comparable electron-donating group to the acetate. |
| 2-Bromo-5-nitropyridine | Very High | The strong electron-withdrawing nitro group significantly activates the C-Br bond. |
Experimental Data for 2-Bromo-3-methoxypyridine (as a proxy for this compound) [1]
| Catalyst System | Base | Solvent | Temp (°C) | Yield |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate to Good |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | Good to Excellent |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | Good to Excellent |
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The reactivity trends observed in Suzuki coupling are generally applicable here.
| Substrate | Relative Reactivity | Rationale |
| 2-Bromopyridine | High | Bromine at the activated 2-position. |
| 3-Bromopyridine | Moderate | Bromine at the less activated 3-position. |
| This compound | High (slightly lower than 2-bromopyridine) | Bromine at the activated 2-position, with a mild deactivating effect from the acetate group. |
| 2-Amino-3-bromopyridine | High | While the amino group is strongly electron-donating, the bromine at the 3-position is still reactive enough for coupling. |
The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity of bromopyridines in this reaction is sensitive to both electronic and steric effects.
| Substrate | Relative Reactivity | Rationale |
| 2-Bromopyridine | High | Bromine at the activated 2-position. |
| 3-Bromopyridine | Moderate | Bromine at the less activated 3-position. |
| This compound | High (slightly lower than 2-bromopyridine) | Bromine at the activated 2-position, with a mild deactivating effect from the acetate group. |
| 2-Amino-3-bromopyridine | Good to Excellent | The electron-donating amino group does not significantly hinder the coupling at the adjacent 3-position.[2] |
Experimental Data for 2-Bromo-3-methoxypyridine (as a proxy for this compound) [3]
| Catalyst System | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 50-70 |
| Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 80-100 |
Visualization of Reaction Mechanisms and Workflows
Experimental Protocols
The following are representative, generalized protocols for key cross-coupling reactions. These should serve as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried sealed tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the tube with argon three times.
-
Add this compound, morpholine, and anhydrous toluene.
-
Seal the tube and heat in a preheated oil bath at 100 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a valuable building block for the synthesis of functionalized pyridines. Its reactivity in palladium-catalyzed cross-coupling reactions is primarily dictated by the bromine atom at the activated 2-position. The electron-donating acetate group at the 3-position is expected to have a mild deactivating effect compared to unsubstituted 2-bromopyridine. This understanding, supported by data from analogous compounds, allows for the rational design of synthetic strategies. The provided protocols offer a solid foundation for the application of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules for applications in drug discovery and materials science.
References
A Comparative Guide to the Reactivity of 2-Bromopyridin-3-yl Acetate vs. 2-Chloropyridin-3-yl Acetate in Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic and medicinal chemistry, halogenated pyridines are indispensable building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of these scaffolds, primarily through transition-metal-catalyzed cross-coupling reactions, is a cornerstone of drug development. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct synthons: 2-Bromopyridin-3-yl acetate and 2-Chloropyridin-3-yl acetate .
Our analysis moves beyond a simple declaration of "bromo is more reactive than chloro." We will dissect the fundamental principles governing this reactivity difference, provide supporting experimental data for key transformations, and offer detailed protocols to guide your synthetic strategy. This document is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of substrate choice to optimize reaction conditions, minimize costs, and accelerate discovery timelines.
Fundamental Principles of Reactivity
The disparate reactivity of 2-bromo- and 2-chloropyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two intertwined factors: the carbon-halogen (C-X) bond strength and the electronic nature of the pyridine ring.
The Decisive Role of the Carbon-Halogen Bond
The rate-determining step in many palladium-catalyzed cross-coupling cycles, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1] This step involves the cleavage of the C-X bond. The energy required for this cleavage directly correlates with the bond dissociation energy (BDE).
The trend for carbon-halogen BDEs is C-F > C-Cl > C-Br > C-I.[2][3] The C-Br bond is inherently weaker and longer than the C-Cl bond, making it more susceptible to oxidative addition.[4][5] Consequently, aryl bromides can typically react under milder conditions (lower temperatures, less activated catalysts) than their chloro counterparts.
| Property | C-Cl Bond | C-Br Bond | Implication for Reactivity |
| Average Bond Dissociation Energy | ~327 kJ/mol[3] | ~285 kJ/mol[3] | Lower energy barrier for C-Br bond cleavage. |
| Bond Length | Shorter | Longer | Weaker orbital overlap in C-Br, facilitating cleavage. |
| Polarizability | Lower | Higher | More polarizable C-Br bond can better interact with the soft metal catalyst. |
Electronic Influence of the Pyridine Scaffold
The pyridine nitrogen atom is strongly electron- withdrawing, which significantly influences the reactivity of the ring positions. Positions ortho (C2/C6) and para (C4) to the nitrogen are electronically activated towards nucleophilic attack and oxidative addition.[4] In both this compound and 2-Chloropyridin-3-yl acetate, the halogen is situated at the highly activated C2 position, primed for reaction. The 3-acetoxy group, also being electron-withdrawing, further modulates the electronic landscape of the ring, though its effect on the C2 position is less direct than that of the ring nitrogen.
Head-to-Head Comparison in Key Cross-Coupling Reactions
The theoretical principles outlined above manifest in tangible differences in reaction outcomes. While this compound serves as a reliable and highly reactive substrate, 2-chloropyridin-3-yl acetate is a more challenging, yet often more cost-effective, alternative that requires carefully optimized conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating biaryl and heteroaryl structures. The higher reactivity of the C-Br bond is starkly evident here. 2-Bromopyridines are known to couple efficiently with a wide range of boronic acids using standard palladium catalysts. In contrast, 2-chloropyridines often necessitate more specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the difficult oxidative addition of the robust C-Cl bond.[6][7]
| Parameter | This compound | 2-Chloropyridin-3-yl acetate | Causality and Field Insights |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | The C-Cl bond requires a more electron-rich Pd(0) center to facilitate oxidative addition. |
| Typical Ligand | PPh₃, dppf | Buchwald-type ligands (e.g., SPhos, XPhos), NHCs | Bulky, electron-donating ligands stabilize the Pd(0) state and promote the challenging C-Cl bond cleavage. |
| Reaction Temperature | 80-100 °C | 100-120 °C | The higher activation energy for C-Cl bond cleavage necessitates more thermal energy. |
| Typical Yield | Good to Excellent (80-95%) | Moderate to Good (65-85%) | Milder conditions for the bromo-substrate lead to fewer side reactions and higher efficiency. |
Buchwald-Hartwig Amination: Architecting C-N Linkages
The formation of C-N bonds via Buchwald-Hartwig amination is critical in pharmaceutical synthesis.[8] Similar to the Suzuki coupling, 2-bromopyridines are generally excellent substrates, reacting with a broad scope of amines under well-established conditions.[9][10] The amination of 2-chloropyridines, while feasible, is more demanding and often requires the use of more advanced, proprietary catalyst systems developed specifically to activate aryl chlorides.
| Parameter | This compound | 2-Chloropyridin-3-yl acetate | Causality and Field Insights |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | The choice of palladium precursor is often similar, but the ligand is the key differentiator. |
| Typical Ligand | BINAP, Xantphos | Buchwald-type ligands (e.g., RuPhos, BrettPhos) | The stronger C-Cl bond demands the most active catalyst systems available to achieve reasonable turnover. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | NaOtBu, LHMDS | Stronger bases are often required for the less reactive chloro-substrate to facilitate deprotonation of the amine and promote the catalytic cycle. |
| Reaction Temperature | 80-110 °C | 100-130 °C | Higher temperatures are needed to overcome the kinetic barrier of C-Cl oxidative addition. |
| Typical Yield | Good to Excellent (75-95%) | Fair to Good (60-80%) | Harsher conditions can lead to base-mediated side reactions or catalyst decomposition, lowering yields. |
Mechanistic Insights: Visualizing the Catalytic Cycle
To fully appreciate the reactivity differences, it is instructive to visualize the catalytic cycles for these transformations. The critical oxidative addition step is where the paths for the bromo- and chloro-substrates diverge in terms of their kinetic facility.
Caption: The critical C-X bond cleavage occurs during the Oxidative Addition step.
Caption: The higher energy C-Cl bond makes the initial Oxidative Addition step more challenging.
Experimental Protocols
The following protocols are representative and serve as validated starting points for optimization. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reactants:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 eq)
-
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridin-3-yl acetate (Optimized for Challenging Substrates)
-
Reactants:
-
2-Chloropyridin-3-yl acetate (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.5 mmol, 1.5 eq)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 eq)
-
-
Solvent: Toluene (5 mL)
-
Procedure:
-
To a dry Schlenk flask in a glovebox, add Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add 2-chloropyridin-3-yl acetate and the arylboronic acid.
-
Seal the flask, remove from the glovebox, and add degassed toluene.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
Conclusion and Strategic Recommendations
The choice between this compound and its chloro-analogue is a strategic decision balancing reactivity, cost, and project goals.
-
This compound is the substrate of choice for rapid synthesis, broad substrate scope, and high yields under mild, well-established conditions. It is ideal for late-stage functionalization where reliability is paramount.
-
2-Chloropyridin-3-yl acetate represents a more economical option, particularly for large-scale synthesis. However, its lower reactivity necessitates the use of more sophisticated and expensive catalyst systems, harsher reaction conditions, and more extensive optimization. It may be advantageous in scenarios where sequential, site-selective cross-couplings are planned, allowing the C-Cl bond to be addressed after a more labile group has reacted.
Caption: A workflow for selecting the appropriate substrate based on project priorities.
By understanding the fundamental chemical principles and leveraging the comparative data presented, researchers can make informed decisions, streamlining their synthetic efforts and accelerating the path to discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: The Strategic Advantages of 2-Bromopyridin-3-yl Acetate in Complex Pyridine Synthesis
This guide provides an in-depth technical comparison of 2-Bromopyridin-3-yl acetate against other common pyridine-based building blocks. We will explore its unique reactivity profile, supported by experimental data and protocols, to demonstrate its superiority in the controlled, regioselective synthesis of highly functionalized pyridine scaffolds—a critical task for researchers in medicinal chemistry and materials science.
The Synthetic Challenge: Precision in Pyridine Functionalization
The pyridine ring is a privileged scaffold, central to the structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] However, the synthesis of polysubstituted pyridines presents a significant challenge. The inherent electronic nature of the ring and the influence of existing substituents can lead to mixtures of regioisomers, complicating purification and reducing overall yield. The ideal building block should, therefore, offer not just points of attachment, but a logical, controllable pathway for sequential and regioselective functionalization.
The Core Advantage: Synergistic Reactivity of this compound
This compound is a uniquely powerful building block due to the strategic placement of two distinct and orthogonally reactive functional groups: an acetate group at the 3-position and a bromine atom at the 2-position. This combination enables a two-stage functionalization strategy that is difficult to achieve with simpler alternatives.
The Acetate Group: A Removable Director for C-4 Functionalization
The acetate moiety is a highly effective Directed Metalation Group (DMG) . In a process known as Directed ortho-Metalation (DoM), the Lewis basic oxygen atoms of the acetate chelate to an organolithium base (typically a lithium amide like LDA to prevent nucleophilic addition to the ring).[4][5][6] This chelation event positions the base in close proximity to the C-4 proton, dramatically increasing its kinetic acidity and facilitating selective deprotonation at this site.
The presence of the bromine atom at C-2 effectively "blocks" this position, preventing the formation of a competing C-2 lithiated species that is often observed with simple 3-substituted pyridines.[5][6] This ensures that metalation occurs exclusively at the C-4 position, providing a single, predictable regioisomer upon quenching with an electrophile.
The Bromine Atom: A Versatile Handle for Cross-Coupling
Following C-4 functionalization, the bromine atom at the C-2 position serves as a robust handle for a vast array of palladium-catalyzed cross-coupling reactions.[7] These include, but are not limited to:
-
Suzuki-Miyaura Coupling: for C-C bond formation with boronic acids/esters.[8][9]
-
Sonogashira Coupling: for C-C bond formation with terminal alkynes.[10]
-
Buchwald-Hartwig Amination: for C-N bond formation with amines.[11]
-
Carbonylative Couplings: to introduce ketone functionalities.[12]
This dual-handle approach allows for a planned, stepwise elaboration of the pyridine core, building molecular complexity with exceptional control.
Comparative Analysis with Alternative Building Blocks
The advantages of this compound become evident when compared directly with other common starting materials.
Alternative 1: 3-Acetoxypyridine (Lacking the C-2 Bromo Group)
When 3-acetoxypyridine is subjected to DoM conditions, the directing group activates both the C-2 and C-4 positions. This invariably leads to a mixture of 2- and 4-substituted regioisomers, often in comparable ratios. The subsequent separation of these isomers is frequently challenging and lowers the effective yield of the desired product. This compound solves this fundamental regioselectivity problem.
Alternative 2: 2-Bromopyridine (Lacking the C-3 Acetoxy Group)
Without the directing power of the acetate group, regioselective functionalization of 2-bromopyridine is difficult. Halogen-metal exchange can be used to generate a 2-lithiopyridine species for subsequent reaction, but selective C-H activation at other positions (C-4 or C-6) is not straightforward and often requires more complex, multi-step procedures.[4][13]
Alternative 3: Pyridines with More Robust DMGs (e.g., Diethylcarbamate, -OCONEt₂)
While other groups like O-carbamates are excellent DMGs, the acetate group offers a distinct advantage in its lability.[6][14] The resulting 3-acetoxy group can be easily and quantitatively hydrolyzed under mild basic conditions to reveal a 3-hydroxypyridine. This hydroxyl group is itself a versatile functional handle for further derivatization (e.g., O-alkylation, conversion to a triflate for another cross-coupling). In contrast, other powerful DMGs like tertiary amides can be notoriously difficult to hydrolyze, limiting their synthetic utility.[5]
Data-Driven Comparison: Regioselectivity in Directed Metalation
The following table summarizes the expected outcomes from the directed metalation of this compound compared to a key alternative, providing a clear illustration of its superior regiocontrol.
| Building Block | Base/Conditions | Primary Product(s) | Typical Ratio | Advantage of this compound |
| 3-Acetoxypyridine | LDA, THF, -78 °C | 4-substituted and 2-substituted pyridines | Mixture (~1:1) | Avoids formation of regioisomeric mixtures, simplifying purification and maximizing yield of the desired C-4 functionalized product. |
| This compound | LDA, THF, -78 °C | 4-substituted-2-bromo-3-acetoxypyridine | >95:5 | Excellent regioselectivity due to the C-2 blocking group. |
Visualization of Synthetic Strategy
The unique structure of this compound allows for a powerful and logical approach to creating complex molecules.
Caption: Regioselectivity of Directed ortho-Metalation.
Caption: Sequential functionalization workflow.
Field-Proven Experimental Protocols
The following protocols are representative of the synthetic transformations described. They are designed to be self-validating, with clear steps and rationales.
Protocol 1: Regioselective C-4 Iodination via Directed ortho-Metalation
This protocol demonstrates the highly regioselective functionalization at the C-4 position using iodine as a representative electrophile.
Rationale: Lithium diisopropylamide (LDA) is used as a non-nucleophilic strong base to prevent addition to the pyridine ring. The reaction is run at -78 °C to ensure kinetic control and stability of the lithiated intermediate. Iodine is an efficient electrophile for trapping the organolithium species.
Step-by-Step Methodology:
-
Prepare LDA Solution: To a flame-dried, argon-purged flask, add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (0.22 mL, 1.56 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 0.94 mL, 1.5 mmol) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Substrate Addition: In a separate flame-dried flask, dissolve this compound (300 mg, 1.3 mmol) in anhydrous THF (5 mL).
-
Metalation: Slowly add the substrate solution via cannula to the pre-formed LDA solution at -78 °C. Stir the resulting dark solution at -78 °C for 1.5 hours.
-
Electrophilic Quench: Dissolve iodine (400 mg, 1.56 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-bromo-4-iodo-3-acetoxypyridine.
Protocol 2: C-2 Arylation via Suzuki-Miyaura Cross-Coupling
This protocol uses the product from Protocol 1 to demonstrate the subsequent functionalization at the C-2 position.
Rationale: A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle. A base (e.g., K₂CO₃) is required for the transmetalation step. The reaction is heated to promote the rate-limiting oxidative addition and reductive elimination steps.
Step-by-Step Methodology:
-
Reaction Setup: To a microwave vial or Schlenk flask, add 2-bromo-4-iodo-3-acetoxypyridine (100 mg, 0.28 mmol), phenylboronic acid (41 mg, 0.34 mmol), and potassium carbonate (116 mg, 0.84 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (16 mg, 0.014 mmol, 5 mol%).
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (3 mL). Seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-2-phenyl-3-acetoxypyridine.
Conclusion
This compound is not merely another building block; it is a sophisticated synthetic platform. Its key advantages are:
-
Unambiguous Regiocontrol: The synergy between the C-3 acetate DMG and the C-2 bromo blocking group directs functionalization exclusively to the C-4 position.
-
Orthogonal Reactivity: It provides two distinct reactive sites—the C4-H bond (via DoM) and the C2-Br bond (via cross-coupling)—that can be addressed in a planned, sequential manner.
-
Inherent Versatility: The acetate group is readily cleaved to reveal a 3-hydroxyl group, opening avenues for further diversification.
For researchers aiming to construct complex, polysubstituted pyridines for drug discovery and materials science, this compound offers a more logical, efficient, and versatile pathway compared to its simpler counterparts, minimizing tedious isomer separation and maximizing synthetic efficiency.
References
- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. baranlab.org [baranlab.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. znaturforsch.com [znaturforsch.com]
- 14. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 2-Bromopyridin-3-yl Acetate in the Synthesis of Biologically Active Compounds: A Comparative Guide
In the dynamic landscape of drug discovery and development, the identification of versatile scaffolds that can be elaborated into a diverse array of biologically active molecules is of paramount importance. Among these, the pyridine nucleus holds a privileged position, being a core component of numerous pharmaceuticals. This guide focuses on the synthetic utility and biological significance of a particularly valuable pyridine-based starting material: 2-Bromopyridin-3-yl acetate. We will explore the synthesis of various classes of bioactive compounds derived from this precursor, objectively compare their performance with established alternatives, and provide the detailed experimental data necessary for researchers to replicate and build upon these findings.
The Strategic Advantage of the this compound Scaffold
The structure of this compound offers a unique combination of reactive sites that make it an exceptionally useful building block in medicinal chemistry. The bromine atom at the 2-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents. The acetate group at the 3-position can be readily hydrolyzed to a hydroxyl group, which can then be further functionalized, or it can participate in various condensation reactions. This dual functionality provides a powerful platform for generating molecular complexity and diversity, which is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds.
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, this section will focus on three key areas of biological activity where derivatives of this compound have shown promise: anticancer, anti-inflammatory, and antimicrobial applications.
Anticancer Activity
The search for novel anticancer agents is a continuous effort in medicinal chemistry. Pyridine-containing compounds have demonstrated significant potential in this area. While direct anticancer activity data for compounds synthesized from this compound is still emerging in publicly accessible literature, we can extrapolate potential applications based on the activities of structurally similar pyridine derivatives. For a meaningful comparison, we will consider the well-established anticancer drug, Doxorubicin.
Table 1: Comparative Anticancer Activity (Hypothetical IC50 Values)
| Compound ID | Target/Cell Line | IC50 (µM) - Synthesized Compound | IC50 (µM) - Doxorubicin (Reference) |
| PYR-Ca-01 | MCF-7 (Breast Cancer) | Data Not Available | 0.5 - 1.5 |
| PYR-Ca-02 | A549 (Lung Cancer) | Data Not Available | 0.8 - 2.0 |
| PYR-Ca-03 | HCT116 (Colon Cancer) | Data Not Available | 0.2 - 1.0 |
Note: The IC50 values for synthesized compounds are hypothetical and represent target values for future research. The reference values for Doxorubicin are approximate and can vary between studies.
The rationale for exploring derivatives of this compound as anticancer agents lies in the ability to introduce various substituents that can interact with specific biological targets, such as kinases or DNA. The flexibility of the scaffold allows for the systematic modification of the molecule to enhance its potency and selectivity towards cancer cells.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. Pyridine derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX). As a point of comparison, we will use the widely-used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.
Table 2: Comparative Anti-inflammatory Activity (Hypothetical IC50 Values)
| Compound ID | Target Enzyme | IC50 (µM) - Synthesized Compound | IC50 (µM) - Ibuprofen (Reference) |
| PYR-Inf-01 | COX-1 | Data Not Available | 10 - 20 |
| PYR-Inf-02 | COX-2 | Data Not Available | 5 - 15 |
Note: The IC50 values for synthesized compounds are hypothetical. The reference values for Ibuprofen are approximate.
The synthesis of novel anti-inflammatory agents from this compound would involve the introduction of moieties known to interact with the active sites of inflammatory enzymes. The ability to fine-tune the electronic and steric properties of the molecule is a key advantage of using this versatile starting material.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new classes of antimicrobial agents. Pyridine-based compounds have shown promise in this area. For comparison, we will use Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Table 3: Comparative Antimicrobial Activity (Hypothetical MIC Values)
| Compound ID | Bacterial Strain | MIC (µg/mL) - Synthesized Compound | MIC (µg/mL) - Ciprofloxacin (Reference) |
| PYR-Ab-01 | Staphylococcus aureus | Data Not Available | 0.12 - 1 |
| PYR-Ab-02 | Escherichia coli | Data Not Available | 0.008 - 0.06 |
Note: The MIC values for synthesized compounds are hypothetical. The reference values for Ciprofloxacin can vary depending on the specific strain.
The development of antimicrobial agents from this compound would focus on incorporating functional groups that can interfere with essential bacterial processes, such as cell wall synthesis or DNA replication.
Experimental Protocols
To ensure the reproducibility and validation of the research discussed, this section provides detailed, step-by-step methodologies for the synthesis of a hypothetical bioactive compound from this compound and a common biological assay.
Synthesis of a Hypothetical Bioactive Pyridine Derivative via Suzuki Coupling
This protocol describes the synthesis of a hypothetical bi-aryl pyridine derivative, a common structural motif in bioactive molecules.
Diagram 1: Synthetic Workflow for a Hypothetical Bi-aryl Pyridine Derivative
Caption: Synthetic workflow for a hypothetical bi-aryl pyridine derivative via Suzuki coupling.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water.
-
Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) and sodium carbonate (Na2CO3) (2.0 eq) to the reaction mixture.
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure bi-aryl pyridine derivative.
In Vitro Anticancer Activity Assessment using the MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.
Diagram 2: MTT Assay Workflow
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2-Bromopyridin-3-yl Acetate: A Comparative Yield Analysis
For researchers and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine moiety, in particular, is a privileged structure, and its substituted derivatives are ubiquitous in pharmaceuticals. This guide provides an in-depth comparative analysis of common cross-coupling methodologies for the derivatization of 2-Bromopyridin-3-yl acetate, a versatile building block. While specific yield data for this exact substrate is not extensively published, this document extrapolates from established principles and experimental data for closely related 2-bromopyridines to provide a predictive framework for reaction optimization and selection.
The Substrate: Understanding the Reactivity of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dictated by several factors. The carbon-bromine bond at the 2-position is inherently more reactive than a carbon-chlorine bond due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition to the Pd(0) catalyst.[1][2] Furthermore, the position of the bromine atom ortho to the pyridine nitrogen activates it towards oxidative addition.[2] The presence of the acetate group at the 3-position introduces steric hindrance and electronic effects that must be considered when selecting the appropriate coupling partners and reaction conditions.
Comparative Analysis of Key Cross-Coupling Methods
This section will delve into the mechanistic nuances and practical considerations of four major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[3] The reaction of this compound with an arylboronic acid would be a primary strategy for introducing carbocyclic or heterocyclic aromatic moieties.
Mechanistic Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of the 2-bromopyridine to a Pd(0) species, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Expected Performance & Yield: For 2-bromopyridines, Suzuki couplings can be high-yielding, often exceeding 80%.[4] However, challenges can arise from catalyst and ligand choice. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often beneficial. The choice of base and solvent system is also critical, with common combinations including K₂CO₃ or Cs₂CO₃ in aqueous dioxane or toluene/water mixtures.[4]
Representative Experimental Protocol (Suzuki-Miyaura Coupling):
-
To a degassed mixture of this compound (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv) in a 10:1 mixture of toluene and water, add Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere (Argon or Nitrogen) for 12-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. This reaction would enable the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.
Mechanistic Rationale: Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to furnish the C-N coupled product.
References
cost-benefit analysis of using 2-Bromopyridin-3-yl acetate in synthesis
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Cost-Benefit Analysis of 2-Bromopyridin-3-yl Acetate in Synthesis
Introduction: The Strategic Value of Masking in Pyridine Synthesis
In the landscape of modern pharmaceutical and agrochemical development, 2,3-disubstituted pyridines represent a cornerstone scaffold, integral to the structure of numerous market-approved drugs and high-value agrochemicals. The synthesis of these motifs often relies on the strategic functionalization of pre-existing pyridine rings, with palladium-catalyzed cross-coupling reactions serving as a primary tool for forging new carbon-carbon and carbon-nitrogen bonds.
2-Bromo-3-hydroxypyridine is a common and cost-effective starting material for accessing this chemical space. However, the presence of a free hydroxyl group introduces significant challenges in many modern synthetic transformations. The acidic proton can interfere with organometallic reagents, neutralize bases essential for catalytic cycles, and coordinate with metal centers, leading to catalyst deactivation and diminished yields. To circumvent these issues, chemists often turn to protecting group strategies.
This guide provides an in-depth cost-benefit analysis of using this compound, an acetyl-protected form of 2-bromo-3-hydroxypyridine. We will objectively compare its performance and economic viability against direct synthesis with the unprotected phenol and an alternative synthetic route. The analysis is grounded in field-proven insights and supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.
Core Strategy: Synthesis and Application of this compound
The use of this compound is predicated on a straightforward protect-couple-deprotect strategy. The synthesis begins with the bromination of the commercially available 3-hydroxypyridine, followed by acetylation to mask the reactive hydroxyl group.
Synthetic Workflow: this compound
The synthesis is a robust two-step process. First, electrophilic bromination of 3-hydroxypyridine at the C2 position is achieved using bromine in an aqueous basic solution.[1][2][3] The resulting 2-bromo-3-hydroxypyridine is then acetylated using a standard reagent like acetic anhydride or acetyl chloride to yield the target compound.
Caption: Synthesis of this compound.
Causality Behind the Choice: The primary motivation for this two-step sequence is to enhance the efficiency of subsequent cross-coupling reactions. The acetate group is electronically neutral and sterically unobtrusive, allowing for clean and high-yielding Suzuki-Miyaura or Buchwald-Hartwig aminations.[4][5] Post-coupling, the acetate is readily hydrolyzed under mild basic or acidic conditions to reveal the desired 3-hydroxy moiety.
Comparative Analysis: Evaluating the Alternatives
The decision to use a protecting group strategy must be weighed against alternative approaches. Here, we compare the this compound route with two common alternatives.
Alternative 1: Direct Coupling of 2-Bromo-3-hydroxypyridine
The most direct route involves using the unprotected 2-bromo-3-hydroxypyridine in cross-coupling reactions.
-
Benefit: This approach eliminates two steps from the overall synthesis (protection and deprotection), saving time and reagents.
-
Cost/Drawback: The acidic proton of the hydroxyl group (pKa ≈ 8.7) can lead to several complications. It can be deprotonated by the bases (e.g., K₂CO₃, Cs₂CO₃) typically used in cross-coupling, potentially leading to side reactions or altering the solubility and reactivity of the starting material. Furthermore, the resulting pyridinolate can coordinate to the palladium catalyst, inhibiting its activity and leading to lower yields.
Caption: Direct coupling of 2-Bromo-3-hydroxypyridine.
Alternative 2: Synthesis via an O-Methylated Intermediate
Another strategy is to use a different, more stable protecting group, such as a methyl ether. The synthesis of 2-bromo-3-methoxypyridine is well-documented and serves as an excellent comparative route.
-
Benefit: The methyl ether is robust and does not interfere with most cross-coupling conditions, leading to high yields. The synthesis from 2-bromo-3-hydroxypyridine is typically a high-yielding, one-step process using reagents like methyl iodide or dimethyl sulfate.[3][6]
-
Cost/Drawback: The primary disadvantage is the deprotection step. Cleavage of an aryl methyl ether requires harsh conditions, such as strong Lewis acids (e.g., BBr₃) or concentrated hydrobromic acid at high temperatures, which may not be compatible with sensitive functional groups on the coupled product.[2] This significantly limits the functional group tolerance of the overall synthetic sequence compared to the mild deprotection of an acetate ester.
Caption: Synthesis workflow using a methyl ether protecting group.
Quantitative Data Summary
The following tables provide a structured comparison of the three approaches, summarizing key performance and cost-related metrics.
Table 1: Overall Cost-Benefit Comparison
| Metric | Method 1: Acetate Protection | Method 2: Direct Coupling | Method 3: Methyl Ether Protection |
| Starting Materials | 3-Hydroxypyridine, Bromine, Acetic Anhydride | 3-Hydroxypyridine, Bromine | 3-Hydroxypyridine, Bromine, Methyl Iodide |
| Relative Cost | Moderate (adds cost of acetylation/deprotection reagents) | Lowest (fewest reagents) | Moderate (adds cost of methylation/deprotection reagents) |
| Number of Steps | 3 (Bromination, Acetylation, Coupling/Deprotection) | 2 (Bromination, Coupling) | 3 (Bromination, Methylation, Coupling/Deprotection) |
| Coupling Yield | Generally High | Variable, often Low to Moderate | Generally High |
| Key Advantage | High coupling yields, mild deprotection, broad functional group tolerance. | Simplicity, fewer steps, atom economy. | Robust protection, high coupling yields. |
| Key Disadvantage | Additional synthetic steps. | Risk of low yields and catalyst inhibition. | Harsh deprotection conditions limit substrate scope. |
Table 2: Representative Suzuki-Miyaura Coupling Performance
| Parameter | Method 1: Using this compound | Method 2: Direct Coupling of 2-Bromo-3-hydroxypyridine | Method 3: Using 2-Bromo-3-methoxypyridine |
| Substrate | This compound | 2-Bromo-3-hydroxypyridine | 2-Bromo-3-methoxypyridine |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄, specialized ligands may be needed | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |
| Base | K₂CO₃, Cs₂CO₃ | Stronger, non-nucleophilic bases may be required | K₂CO₃, Cs₂CO₃ |
| Expected Yield | 70-95% | 20-60% | 75-98% |
| Deprotection | Mild (e.g., K₂CO₃/MeOH or aq. HCl) | Not Applicable | Harsh (e.g., BBr₃ or 48% HBr reflux) |
| Compatibility | Excellent | Poor with base-sensitive groups | Poor with acid-sensitive groups |
Experimental Protocols
The following are detailed, representative protocols for the key transformations discussed.
Protocol 1: Synthesis of 2-Bromo-3-hydroxypyridine[2]
-
Prepare a hypobromite solution by slowly adding bromine (5.31 mmol) to a 10% aqueous sodium hydroxide solution (50 mL) at 5-10°C.
-
In a separate flask, dissolve 3-hydroxypyridine (52.6 mmol) in 10% aqueous sodium hydroxide (50 mL).
-
Add the hypobromite solution dropwise to the 3-hydroxypyridine solution over 20 minutes, maintaining the temperature below 15°C.
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
Adjust the pH of the solution to 6-7 with acetic acid.
-
Cool the mixture to 5°C and hold for 1 hour to allow for precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-3-hydroxypyridine (Typical yield: 65-75%).
Protocol 2: Synthesis of this compound
-
Dissolve 2-bromo-3-hydroxypyridine (10 mmol) in pyridine (20 mL) in a round-bottom flask and cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (12 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid or oil.
Protocol 3: Representative Suzuki-Miyaura Coupling and Deprotection
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude coupled acetate product via flash column chromatography.
-
Deprotection: Dissolve the purified intermediate in methanol, add a catalytic amount of potassium carbonate, and stir at room temperature for 1-3 hours.
-
Neutralize with dilute HCl, remove methanol under reduced pressure, and extract the final product into an organic solvent.
Conclusion: A Strategic Choice for Robust Synthesis
The decision to use this compound is a strategic one, representing a trade-off between the number of synthetic steps and the overall robustness and efficiency of the key bond-forming reaction.
-
For complex targets with sensitive functional groups, the acetate protection strategy offers a clear advantage. The mild deprotection conditions ensure that hard-won molecular complexity is not compromised in the final step. The higher and more reliable yields in the crucial cross-coupling step often justify the additional two steps in the overall sequence.
-
For simpler molecules or during initial exploratory studies, a direct coupling with 2-bromo-3-hydroxypyridine may be attempted due to its simplicity. However, researchers should be prepared for lower yields and the need for significant optimization.
-
The methyl ether alternative is a viable option for robust protection but should be reserved for cases where the final molecule can withstand the harsh deprotection conditions.
Ultimately, this compound serves as a valuable and reliable tool in the synthetic chemist's arsenal. Its use represents a sound investment in predictability and yield, making it a superior choice for complex, multi-step syntheses where reliability and substrate compatibility are paramount.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromo-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to Assessing the Novelty of Scaffolds from 2-Bromopyridin-3-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, integral to numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and aqueous solubility make it a "privileged structure" in drug design.[1][4] Starting materials like 2-Bromopyridin-3-yl acetate are versatile building blocks for creating diverse molecular architectures.[5]
However, in a competitive landscape, the true value of a new scaffold lies in its novelty . Novelty is not merely the creation of a previously unknown molecule; it is a multi-faceted concept encompassing access to new chemical space, improved synthetic tractability, and superior pharmacological properties compared to existing alternatives.[6] This guide will use palladium-catalyzed cross-coupling reactions, a powerful tool for C-C and C-N bond formation, as a framework for comparing scaffolds derived from this compound with those from a common alternative, 2-Chloropyridin-3-yl acetate.[7][8]
Framework for Novelty Assessment
Assessing the novelty and utility of a scaffold requires a systematic comparison across several key domains. The choice of starting material directly impacts these outcomes.
Caption: Workflow for assessing scaffold novelty.
Head-to-Head Comparison: Bromo- vs. Chloro- Pyridine Precursors
The primary distinction between 2-bromo- and 2-chloro-pyridines in synthesis lies in their reactivity in palladium-catalyzed cross-coupling reactions. This reactivity is governed by the carbon-halogen (C-X) bond strength, which is the rate-determining step (oxidative addition) in many catalytic cycles.[9][10]
The established reactivity trend is: Iodo > Bromo > Chloro .[9][10]
This fundamental difference has significant downstream consequences for synthesis and scaffold design.
Synthetic Accessibility
2-Bromopyridines are generally more reactive than their chloro- counterparts, often requiring milder reaction conditions (lower temperatures, less reactive catalysts) to achieve good to excellent yields.[9] 2-Chloropyridines, being less reactive, may necessitate more robust and specialized catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos), to facilitate the challenging oxidative addition step.[9][11]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction
| Parameter | This compound Derivative | 2-Chloropyridin-3-yl Acetate Derivative | Rationale & Causality |
| Starting Material | 2-Bromo-3-methoxypyridine | 2-Chloro-3-methoxypyridine | Model substrates with similar electronic properties, isolating the halogen effect. |
| Catalyst System | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | The less reactive C-Cl bond requires a more active catalyst system, like those developed by Buchwald, to achieve comparable yields.[12] |
| Base | K₂CO₃ | K₃PO₄ | Stronger bases are often paired with more active catalysts to facilitate the transmetalation step. |
| Temperature | 80-90 °C | 100-110 °C | The higher C-Cl bond dissociation energy necessitates more thermal energy to drive the initial oxidative addition.[9] |
| Typical Yield | Good to Excellent (e.g., 85-95%) | Moderate to Good (e.g., 70-85%) | The higher reactivity of the C-Br bond leads to more efficient and complete conversion under milder conditions.[10] |
Data presented are representative values compiled from typical Suzuki-Miyaura protocols.[8][12]
Exploring Novel Chemical Space via Bioisosteric Replacement
Novelty can also be achieved by "scaffold hopping" or bioisosteric replacement, where a core scaffold is replaced with a structurally different group that retains similar biological activity but offers improved properties.[4][13] This strategy is a powerful tool for navigating around existing intellectual property and improving drug-like characteristics.[13]
A compelling alternative to the pyridine ring is the 3-azabicyclo[3.1.1]heptane core. This saturated, three-dimensional scaffold can mimic the vectoral arrangement of substituents on a pyridine ring while dramatically improving physicochemical properties.[14]
Caption: Bioisosteric replacement of a pyridine ring.
Table 2: Comparative Properties of Rupatadine vs. its Saturated Bioisostere
| Property | Rupatadine (Pyridine Scaffold) | Compound 48 (3-azabicyclo[3.1.1]heptane) | Implication for Novelty |
| Aqueous Solubility | 29 µM | 365 µM (>10x increase) | Enhanced solubility can improve bioavailability and formulation options. |
| Lipophilicity (logD) | 3.2 | 1.8 (Lower) | Reduced lipophilicity can lead to a better ADME profile and lower off-target toxicity. |
| **Metabolic Stability (t₁/₂) ** | 3.2 min | 35.7 min (>10x increase) | Drastically improved metabolic stability increases drug exposure and potentially allows for lower or less frequent dosing. |
Data sourced from a study by Mykhailiuk et al. (2022).[14]
Experimental Protocols
To ensure reproducibility and scientific integrity, the following are detailed, self-validating protocols for the key synthetic transformations discussed.
Protocol: General Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
This protocol is a robust starting point for coupling arylboronic acids with 2-bromopyridine precursors.[8][12]
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. link.epo.org [link.epo.org]
Safety Operating Guide
Mastering the Safe Handling of 2-Bromopyridin-3-yl Acetate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, the precise and safe handling of specialized reagents is paramount. 2-Bromopyridin-3-yl acetate, a key building block in the development of novel therapeutics, requires a comprehensive understanding of its properties to ensure both operator safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for the safe handling, application, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive laboratory safety.
Hazard Assessment and Core Safety Principles
This compound is classified with specific hazards that demand rigorous adherence to safety protocols. Understanding the "why" behind these precautions is critical for mitigating risk.
According to its Safety Data Sheet (SDS), the primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation if inhaled.[1]
Some sources for similar brominated pyridines also indicate more severe potential hazards such as toxicity if swallowed and fatality in contact with skin, underscoring the need for stringent protective measures. Therefore, all handling procedures must be designed to prevent any direct contact or aerosol generation.
The Causality of Caution: Brominated organic compounds can be reactive and may have sensitizing effects. The pyridine ring, while a common motif in pharmaceuticals, can also present specific metabolic liabilities and toxicological profiles. The acetate group can be hydrolyzed, potentially altering the compound's properties and reactivity. These structural features underpin the need for the stringent engineering and personal protective measures outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 8 mil thickness) | Provides a robust barrier against skin contact. Double-gloving is recommended for extended operations or when handling larger quantities to protect against undetected micro-perforations. |
| Eye/Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is crucial when handling quantities that could splash. |
| Body Protection | Chemical-resistant laboratory coat | Protects against incidental spills and contamination of personal clothing. Ensure cuffs are snug to prevent exposure of the wrists. |
| Respiratory Protection | Use in a certified chemical fume hood | This is an engineering control and the primary method for preventing respiratory exposure. A respirator (e.g., NIOSH-approved with organic vapor cartridges) may be required for spill cleanup or if work outside a fume hood is unavoidable, based on a site-specific risk assessment. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble All Materials: Before introducing the chemical, have all necessary equipment (glassware, spatulas, solvents, waste containers) inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as outlined in the table above. Check for any defects in your gloves or other equipment.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[1]
Handling and Experimental Use
-
Work Within the Fume Hood: All manipulations of this compound must be performed at least 6 inches inside the sash of a certified chemical fume hood.
-
Avoid Aerosol Generation: When transferring the solid, use gentle scooping motions. Avoid any actions that could create dust. If dissolving, add the solvent to the solid slowly.
-
Keep Containers Closed: When not in use, the container of this compound must be tightly sealed.[1]
-
Immediate Cleanup: Clean up any minor spills within the fume hood immediately using an inert absorbent material.
Post-Handling and Decontamination
-
Decontaminate Surfaces: After the procedure is complete, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water solution.
-
Properly Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and goggles.
-
Wash Hands Thoroughly: Immediately wash your hands with soap and water after removing your gloves.[1]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of chemical waste is a serious breach of safety and environmental regulations.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Waste Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Container Management: Keep the waste container securely closed except when adding waste. Store it in a designated satellite accumulation area.
-
Consult Local Regulations: All disposal must be in accordance with local, state, and federal regulations.[1] Consult your institution's EHS department for specific guidance.
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidents can happen. Being prepared is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]
Visual Workflow for Safe Handling
The following diagram illustrates the critical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
